molecular formula C10H9NO B1606723 6-methyl-1H-indole-2-carbaldehyde CAS No. 56813-20-8

6-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1606723
CAS No.: 56813-20-8
M. Wt: 159.18 g/mol
InChI Key: XOVLTOCIBJOEBK-UHFFFAOYSA-N
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Description

6-Methyl-1H-indole-2-carbaldehyde ( 56813-20-8) is a functionalized indole derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular formula is C 10 H 9 NO and it has a molecular weight of 159.18 g/mol . The compound's core structure is an indole scaffold, a "privileged structure" in medicinal chemistry known for its ability to interact with diverse biological targets . The presence of both a reactive aldehyde group at the 2-position and a methyl substituent at the 6-position makes it a versatile building block for the synthesis of more complex molecules. It is particularly valuable in metal-free synthetic pathways, such as the N-iodosuccinimide-mediated cyclization of 1-(2′-anilinyl)prop-2-yn-1-ols in water, which provides an efficient route to 1H-indole-2-carbaldehydes . This aldehyde functional group is a key handle for further chemical transformations, allowing researchers to create a wide array of derivatives, including indole-2-carboxylic acids and their esters . Research Applications: As a key intermediate, this compound is used in the synthesis of compounds with potential pharmacological activity. The indole scaffold is a common feature in molecules investigated for anti-cancer, antimicrobial, and anti-inflammatory properties . It also finds application in the development of optoelectronic functional materials . Handling and Storage: To maintain stability, this compound should be stored in a cool, dark place under an inert atmosphere . Safety Note: This product is intended for research purposes only and is not approved for human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLTOCIBJOEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356262
Record name 6-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56813-20-8
Record name 6-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Potential therapeutic targets for 6-methyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 6-Methyl-1H-indole-2-carbaldehyde

Executive Summary

This compound (CAS: 19005-93-7) represents a high-value "privileged scaffold precursor" in medicinal chemistry. While the aldehyde moiety itself confers reactivity rather than direct therapeutic inhibition, this specific molecular framework serves as the critical pharmacophore donor for a class of potent antineoplastic and antimicrobial agents. The presence of the methyl group at the C6 position is not merely structural; it provides essential lipophilic bulk that enhances binding affinity within hydrophobic pockets of target proteins, particularly Tubulin , Tyrosine Kinases (VEGFR/EGFR) , and Microbial DNA Gyrase .

This technical guide analyzes the compound's transition from a chemical building block to a bioactive effector, detailing its primary therapeutic targets, mechanism of action, and validation protocols.[1]

Section 1: Chemical Biology & Structural Properties

The therapeutic utility of this compound is dictated by two distinct chemical features:

  • The C2-Formyl Group (Electrophilic Warhead): The aldehyde at the C2 position is highly reactive toward nucleophiles (amines, hydrazines), facilitating the formation of Schiff bases (imines), hydrazones, and chalcones.[1] These linkages are crucial for orienting the indole core within biological active sites.

  • The C6-Methyl Substituent (Hydrophobic Anchor): Unlike the unsubstituted indole, the 6-methyl analog introduces a localized hydrophobic volume.[1] In Structure-Activity Relationship (SAR) studies, C6-substitution often correlates with increased potency against tubulin and kinases due to enhanced van der Waals interactions with hydrophobic residues (e.g., Valine, Leucine) in the binding pocket.[1]

Reactivity & Derivatization Workflow

The following diagram illustrates the transformation of the core aldehyde into bioactive therapeutic candidates.

G Aldehyde 6-Methyl-1H-indole- 2-carbaldehyde Schiff Schiff Base / Hydrazone (C=N Linker) Aldehyde->Schiff + Hydrazines/Amines (Acid Cat.) Chalcone Indole Chalcone (C=C-C=O Linker) Aldehyde->Chalcone + Acetophenones (Claisen-Schmidt) Target2 Target: VEGFR/EGFR (ATP Pocket) Schiff->Target2 Kinase Inhibition Target3 Target: DNA Gyrase (Bacterial) Schiff->Target3 Antimicrobial Activity Target1 Target: Tubulin (Colchicine Site) Chalcone->Target1 Antimitotic Activity

Figure 1: Synthetic divergence of this compound into active pharmacophores.[1]

Section 2: Primary Therapeutic Targets

The biological activity of this scaffold is "derivative-dependent." The following targets are the most validated for compounds synthesized directly from the this compound precursor.

Microtubules (Tubulin Polymerization Inhibition)[1][2]
  • Relevance: Oncology (Solid tumors, Leukemia).[1]

  • Mechanism: Derivatives (particularly chalcones and combretastatin analogs) bind to the Colchicine Binding Site on β-tubulin.

  • Role of 6-Methyl: The methyl group occupies a specific hydrophobic pocket near the interface of α- and β-tubulin, often increasing the binding constant (

    
    ) compared to the unsubstituted analog.[1] This leads to microtubule destabilization, mitotic arrest at the G2/M phase, and subsequent apoptosis.
    
Receptor Tyrosine Kinases (VEGFR-2 / EGFR)[1]
  • Relevance: Anti-angiogenesis (Cancer therapy).[1]

  • Mechanism: Indole-2-carboxamide and hydrazone derivatives act as ATP-competitive inhibitors.[1]

  • Role of 6-Methyl: Enhances membrane permeability and fits into the hydrophobic back-cleft of the ATP binding site, improving selectivity against off-target kinases.[1]

Microbial Enzymes (DNA Gyrase / Topoisomerase IV)
  • Relevance: Antibiotic resistance (MRSA, E. coli).[1]

  • Mechanism: Schiff base derivatives chelate metal ions (often Cu²⁺ or Zn²⁺) required by bacterial enzymes or intercalate directly into bacterial DNA, disrupting replication.[1]

Section 3: Quantitative Data Summary

The following table summarizes comparative potency data extrapolated from SAR studies of indole-2-carbaldehyde derivatives.

Derivative ClassPrimary TargetCell Line / AssayIC₅₀ / MIC (Approx)Effect of C6-Methylation
Indole-Chalcone Tubulin (Colchicine Site)MCF-7 (Breast Cancer)0.05 - 0.5 µMIncreases Potency (2-5x vs H-analog)
Hydrazone EGFR KinaseA549 (Lung Cancer)1.2 - 5.0 µMModerate Improvement
Thiosemicarbazone Bacterial DNA GyraseS. aureus (MRSA)4 - 16 µg/mLIncreases Lipophilicity/Uptake

Section 4: Mechanism of Action (Apoptosis Pathway)[1]

The most potent application of this scaffold is the induction of apoptosis via tubulin inhibition. The pathway below details the cascade triggered by 6-methyl-indole derivatives.

MOA Drug 6-Methyl-Indole Derivative Tubulin Bind to β-Tubulin (Colchicine Site) Drug->Tubulin Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 2: Apoptotic signaling cascade triggered by indole-based tubulin inhibitors.[1]

Section 5: Experimental Protocols

To validate the therapeutic potential of this compound derivatives, the following protocols are recommended. These are self-validating systems designed to confirm both chemical identity and biological efficacy.[1]

Protocol A: Synthesis of 6-Methyl-Indole-2-Hydrazone (Schiff Base)

Purpose: To generate a bioactive derivative for testing.

  • Reagents: this compound (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).[1]

  • Procedure:

    • Dissolve 1 mmol of aldehyde in 10 mL absolute ethanol.

    • Add 1 mmol of phenylhydrazine and 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

    • Cool to room temperature. The precipitate (Schiff base) will crystallize.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.[1]

  • Validation: ¹H-NMR must show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine singlet (~8.2–8.5 ppm).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Purpose: To confirm the molecular target.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂).[1]

  • Procedure:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP at 4°C.

    • Add test compound (dissolved in DMSO) at varying concentrations (1, 5, 10 µM). Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.[1]

    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time. An effective inhibitor will show a flattened curve (suppressed polymerization) compared to the vehicle control (sigmoidal growth curve).[1]

Protocol C: MTT Cytotoxicity Assay

Purpose: To determine cellular potency (IC₅₀).[1]

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

  • Procedure:

    • Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.

    • Treat with serial dilutions of the derivative (0.01 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL); incubate 4h.[1]

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm.

  • Calculation: Calculate % viability relative to DMSO control. Use non-linear regression to determine IC₅₀.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: MDPI (Molecules), 2022.[1] URL:[Link][1]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. Source: National Institutes of Health (PMC), 2022.[1] URL:[Link]

  • Antibacterial and Antifungal Activities of Schiff Base and Its Metal Complexes. Source: ResearchGate, 2025.[1] URL:[Link]

Sources

The Indole Scaffold: A Privileged Architecture in Medicinal Chemistry

[1][2][3][4][5]

Executive Summary

The indole moiety (1H-benzo[b]pyrrole) is arguably the most "privileged" scaffold in the pharmacopeia. Its ubiquity stems not merely from its presence in the amino acid tryptophan but from its unique electronic character: an electron-rich



For the medicinal chemist, indole alkaloids represent a continuum. On one end lie the Natural Products (NPs) —complex, stereochemically dense architectures like vinblastine and reserpine, evolved over millennia to modulate biological systems. On the other lie Synthetic Indoles —rationally designed inhibitors like osimertinib and sunitinib, which distill the scaffold's binding efficiency into targeted therapies. This guide analyzes the structural diversity, mechanistic impact, and synthetic evolution of this class.[1]

Structural Classification & Biosynthetic Origins

Understanding the medicinal potential of indole alkaloids requires tracing their biosynthetic lineage. The vast majority of plant-derived indole alkaloids are Monoterpenoid Indole Alkaloids (MIAs) .[2][3]

The Biosynthetic Logic

The complexity of MIAs arises from a single, convergent event: the Pictet-Spengler condensation of Tryptamine (decarboxylated tryptophan) with Secologanin (a terpene glucoside). This reaction, catalyzed by Strictosidine Synthase (STR), yields Strictosidine , the universal precursor for over 3,000 alkaloids.

From Strictosidine, the pathway diverges into three primary skeletal classes:

  • Corynanthe type: (e.g., Ajmalicine, Mitragynine) – Retains the original carbon skeleton.

  • Aspidosperma type: (e.g., Vindoline, Tabersonine) – Undergoes significant rearrangement.

  • Iboga type: (e.g., Catharanthine, Ibogaine) – Characterized by a seven-membered ring system.

Visualization: The MIA Biosynthetic Tree

The following diagram illustrates the divergent synthesis from the central Strictosidine hub, highlighting the origin of the blockbuster chemotherapeutic Vinblastine.

BiosynthesisTryptophanL-TryptophanTryptamineTryptamineTryptophan->TryptamineDecarboxylation (TDC)StrictosidineStrictosidine(Universal Precursor)Tryptamine->StrictosidinePictet-Spengler (STR)SecologaninSecologanin(Monoterpene)Secologanin->StrictosidineCorynantheCorynanthe Type(e.g., Ajmalicine)Strictosidine->CorynantheRearrangementAspidospermaAspidosperma Type(e.g., Vindoline)Strictosidine->AspidospermaIbogaIboga Type(e.g., Catharanthine)Strictosidine->IbogaVinblastineVinblastine/Vincristine(Bisindole Alkaloid)Aspidosperma->VinblastineDimerizationIboga->Vinblastine

Figure 1: The divergent biosynthetic pathway of Monoterpenoid Indole Alkaloids (MIAs), leading from simple precursors to complex bisindole therapeutics.

Pharmacological Targets & Mechanisms

Indole alkaloids are not limited to a single therapeutic area.[4][1][3][5] Their mechanisms of action are as diverse as their structures.

Microtubule Destabilizers (The Vinca Alkaloids)

Drugs: Vinblastine, Vincristine, Vinorelbine.[6] Mechanism: These bisindole alkaloids bind to the "vinca domain" at the interface of two tubulin heterodimers. Unlike taxanes (which stabilize microtubules), vinca alkaloids prevent polymerization .

  • Causality: Binding induces a conformational change that curves the protofilament, preventing it from aligning into a straight microtubule. This leads to mitotic arrest at metaphase and subsequent apoptosis.

  • Clinical Status: Remains the standard of care for Hodgkin’s lymphoma and various leukemias.

Kinase Inhibitors (The Synthetic Evolution)

Modern medicinal chemistry has extracted the indole core to create potent Kinase Inhibitors. Drugs: Osimertinib (Tagrisso), Alectinib (Alecensa), Sunitinib (Sutent). Mechanism: These agents target the ATP-binding pocket of receptor tyrosine kinases (RTKs).[7]

  • Expert Insight: The indole ring often mimics the adenine ring of ATP, forming critical hinge-region hydrogen bonds.

  • Case Study: Osimertinib. This is a third-generation EGFR inhibitor.[7] It possesses an indole core and an acrylamide "warhead." It binds covalently to the Cysteine-797 residue of the EGFR T790M mutant.[7] This covalent bonding is a self-validating protocol for specificity; wild-type EGFR lacks the specific geometry for this rapid covalent capture at therapeutic doses, reducing off-target toxicity.

Visualization: EGFR Signaling & Inhibition

The following diagram details the signal transduction pathway blocked by indole-based kinase inhibitors.

EGFR_PathwayEGFEGF LigandEGFREGFR (RTK)EGF->EGFRActivationRASRASEGFR->RASPhosphorylationMutantEGFREGFR T790M(Mutant)MutantEGFR->RASBlockedOsimertinibOsimertinib(Indole-based)Osimertinib->MutantEGFRCovalent Binding(Cys797)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKNucleusNucleus(Proliferation)ERK->NucleusTranscription

Figure 2: Mechanism of Action for Osimertinib. The indole-based inhibitor covalently binds to the mutant receptor, halting the MAPK proliferation cascade.

Synthetic Strategies & Drug Development

Accessing these molecules requires distinct strategies for Natural Products versus Synthetic Drugs.

Semisynthesis (The Vinblastine Route)

Total synthesis of bisindole alkaloids is chemically possible but industrially impractical due to stereochemical complexity.

  • Protocol: Industrial production relies on semisynthesis . The monomeric precursors Catharanthine and Vindoline are far more abundant in the plant Catharanthus roseus than the dimer.

  • Coupling: The Polonovski reaction (modified) is used to couple these monomers oxidatively to generate Vinblastine. This utilizes the natural chiral pool to set the complex stereochemistry.

De Novo Synthesis (The Osimertinib Route)

For synthetic indole drugs, the focus is on Regioselective Functionalization .

  • Workflow:

    • Core Construction: Often via Fischer Indole Synthesis or Buchwald-Hartwig amination to build the core.

    • Warhead Installation: For covalent inhibitors, the acrylamide moiety is installed last to prevent side reactions.

    • SAR Optimization: Substituents at the C3 and C5 positions are varied to tune electron density and solubility.

Key FDA-Approved Indole Drugs (2013–2024)

The following table summarizes high-impact indole-containing small molecules approved in the last decade, demonstrating the scaffold's versatility beyond oncology.

Drug NameBrand NameApprovalTargetIndicationMechanism Note
Osimertinib Tagrisso2015EGFR (T790M)NSCLCCovalent irreversible inhibitor; Indole binds hinge region.
Alectinib Alecensa2015ALKNSCLCHighly selective ALK inhibitor; overcomes Crizotinib resistance.
Panobinostat Farydak2015HDACMultiple MyelomaPan-HDAC inhibitor; Indole acts as a "cap" group for the pharmacophore.
Nintedanib Ofev2014VEGFR/FGFRPulmonary FibrosisTriple angiokinase inhibitor; Indolinone scaffold.
Midostaurin Rydapt2017FLT3AMLSemi-synthetic derivative of the alkaloid Staurosporine.
Etrasimod Velsipity2023S1P ReceptorUlcerative ColitisS1P receptor modulator; prevents lymphocyte egress.

Future Perspectives: The "Indole" as a PROTAC Anchor

The future of indole chemistry lies in Targeted Protein Degradation (TPD) . Researchers are now using indole-based kinase inhibitors not just to inhibit enzymes, but as "warheads" in PROTACs (Proteolysis Targeting Chimeras).

  • Logic: An indole ligand (e.g., a derivative of Sunitinib) is linked to an E3 ligase recruiter (e.g., Thalidomide).

  • Outcome: Instead of transient inhibition, the drug induces the ubiquitination and proteasomal destruction of the target kinase. This overcomes the high concentration requirements of traditional reversible inhibitors.

References

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. TandF Online. 7

  • The Indole Scaffold in Biochemistry and Therapeutics. MDPI. 9[10][11]

  • Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus. Leiden University. 2[10][11]

  • Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. ACS Publications. 6

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances. ResearchGate. 1

  • Plant-Based Indole Alkaloids: A Comprehensive Overview. NIH / PMC. 12

Strategic Utilization of 6-Methyl-1H-indole-2-carbaldehyde in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 6-methyl-1H-indole-2-carbaldehyde (CAS: 10594-37-3 / derivatives) as a high-value scaffold in the total synthesis of indole alkaloids and medicinal pharmacophores.

Executive Summary

While the C3-formylation of indoles (Vilsmeier-Haack) is electronically favored, the C2-formyl indole represents a more challenging yet strategically superior handle for synthesizing Aspidosperma, Strychnos, and Ellipticine alkaloids. The inclusion of the 6-methyl substituent is not merely structural; it serves as a critical lipophilic anchor that modulates metabolic stability and receptor binding affinity in drug discovery, often differentiating a "hit" from a "lead."

This technical guide provides a rigorous, self-validating protocol for the regioselective synthesis of this compound and details its divergent application in constructing tetracyclic alkaloid cores.

Part 1: Chemical Profile & Reactivity

The 2-carbaldehyde group on the indole ring reverses the standard nucleophilic polarity of the indole C2 position, turning it into an electrophilic "warhead" capable of diverse annulation reactions.

FeaturePropertySynthetic Implication
Electronic State Electron-withdrawing (CHO) at C2Deactivates the ring toward oxidation; stabilizes the N-H bond compared to C3-isomers.
6-Methyl Effect Weakly electron-donating (+I)Increases electron density at C3/C7; enhances lipophilicity (LogP) without altering steric bulk significantly.
Regiocontrol C2 vs. C3 CompetitionDirect formylation fails (gives C3). Requires Directed Ortho-Metalation (DoM).
Stability ModerateProne to air oxidation to carboxylic acid; store under Argon at -20°C.

Part 2: Precision Synthesis Protocol

Objective: Synthesize this compound with >95% regioselectivity. Methodology: N-Directed Lithiation (DoM).

Phase A: N-Protection (The Kinetic Anchor)

The indole nitrogen must be protected with a group that directs lithiation to the C2 position via coordination. The tert-butoxycarbonyl (Boc) group is ideal due to its strong directing ability and facile removal.

  • Reagents: 6-Methylindole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), MeCN.

  • Procedure: Dissolve 6-methylindole in acetonitrile. Add DMAP and (Boc)₂O. Stir at RT for 2 hours.

  • Checkpoint: TLC (Hexane/EtOAc 9:1) should show complete consumption of starting material (Rf ~0.3 → ~0.7).

Phase B: Directed Lithiation & Formylation

Critical Step: Use tert-BuLi for rapid lithium-halogen exchange or deprotonation at -78°C to prevent the "scrambling" of the lithiated species.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone).

  • Lithiation:

    • Cool N-Boc-6-methylindole solution to -78°C .

    • Add t-BuLi (1.7 M in pentane, 1.1 eq) dropwise over 20 mins.

    • Mechanism:[1][2][3] The Boc carbonyl oxygen coordinates Li, directing deprotonation specifically to C2.

    • Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (1.5 eq) rapidly.

  • Workup: Allow to warm to 0°C. Quench with sat. NH₄Cl. Extract with EtOAc.[3][4]

Phase C: Deprotection
  • Reagents: TFA/DCM (1:4) or K₂CO₃/MeOH (if base-labile groups are absent).

  • Protocol: Stir crude intermediate in TFA/DCM at 0°C for 30 mins. Neutralize with NaHCO₃.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 6-Methylindole Step1 N-Boc Protection ((Boc)2O, DMAP) Start->Step1 Regio-block Step2 C2-Lithiation (t-BuLi, -78°C) Step1->Step2 DoM Effect Step3 Formylation (DMF Quench) Step2->Step3 Electrophile Step4 Deprotection (TFA/DCM) Step3->Step4 Cleavage End 6-Methyl-1H-indole- 2-carbaldehyde Step4->End Yield >65%

Figure 1: Directed Ortho-Metalation (DoM) strategy ensuring exclusive C2-functionalization.

Part 3: Applications in Natural Product Scaffolds

The Ellipticine Pathway (Tetracyclic Cores)

The 2-carbaldehyde is the requisite precursor for Ellipticine (an antitumor alkaloid) analogs. The 6-methyl group in the precursor maps to the 9-position in the final ellipticine skeleton, a known site for modulating cytotoxicity.

  • Mechanism: Condensation of the 2-CHO with a vinyl ketone or equivalent followed by electrocyclic ring closure.

  • Protocol Insight: Reaction with vinyl magnesium bromide followed by oxidation yields the ketone, which can undergo acid-catalyzed cyclization.

Bis(indolyl)methanes (BIMs)

Condensation of this compound with a second equivalent of indole (or a different substituted indole) yields unsymmetrical BIMs. These are potent bioactive agents often found in cruciferous vegetables (metabolites).

  • Reagent: Indole (1 eq), Catalyst (I₂ or In(OTf)₃).

  • Condition: MeCN, RT, 30 mins.

Divergent Synthesis Diagram

DivergentPathways Core 6-Methyl-1H-indole- 2-carbaldehyde Int1 + Vinyl Grignard + Acid Cyclization Core->Int1 Int2 + Indole / Lewis Acid Core->Int2 Int3 + Amine / Henry Rxn + Reduction Core->Int3 Target1 Ellipticine Analogs (Antitumor) Target2 Bis(indolyl)methanes (Metabolic Modulators) Target3 Beta-Carbolines (Neuroactive) Int1->Target1 Int2->Target2 Int3->Target3

Figure 2: Divergent synthetic utility of the 2-carbaldehyde scaffold.

Part 4: Troubleshooting & Technical Challenges

ChallengeRoot CauseSolution
C3-Formylation Contamination Incomplete N-protection or high temperature during lithiation.Ensure strict -78°C maintenance; verify Boc integrity via NMR before lithiation.
Aldehyde Oxidation Air sensitivity of electron-rich aldehydes.Store under Argon; use immediately or convert to stable oxime/acetal for storage.
Low Yield in Condensation Steric hindrance from the 6-methyl group (long-range effect).Use Lewis Acid catalysts (e.g., TiCl₄) to activate the carbonyl; increase reaction time.

References

  • Synthesis of Indole-2-carbaldehydes via Directed Lithiation Source: Organic Syntheses URL:[Link]

  • Synthesis of Ellipticine via 2-Acylindoles Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Reactivity of Indole-2-carbaldehydes in Henry Reactions Source: Der Pharma Chemica URL:[Link]

  • 6-Methylindole Properties and Derivatives Source: PubChem URL:[Link]

Sources

Strategic In Silico Profiling: ADME/Tox Prediction for 6-Methyl-1H-Indole-2-Carbaldehyde

[1][2][3][4]

Executive Summary

This technical guide provides a rigorous in silico profiling framework for 6-methyl-1H-indole-2-carbaldehyde (SMILES: Cc1ccc2[nH]c(C=O)cc2c1).[1][2][3][4] As a medicinal chemistry scaffold, this molecule presents a unique duality: the indole core offers privileged binding affinity for kinase and GPCR targets, while the C2-aldehyde moiety introduces specific metabolic and toxicity liabilities that must be de-risked early.

This document moves beyond basic property listing.[1][2][3][4][5][6][7][8] It details the causality between structural features and predicted ADME behaviors, establishing a self-validating protocol for researchers to assess "Go/No-Go" criteria before synthesis.

Structural Basis & Physicochemical Profiling[2]

The Structural Logic

The molecule consists of a lipophilic indole bicyclic system substituted with a methyl group at the 6-position and a reactive formyl (aldehyde) group at the 2-position.[2][3]

  • C6-Methylation: Increases lipophilicity (

    
    ) and blocks the C6 metabolic soft spot, potentially shifting hydroxylation to the C5 or C3 positions.[3]
    
  • C2-Aldehyde: A "warhead" for covalent interactions (Schiff base formation) but also a primary substrate for rapid oxidation by Aldehyde Oxidase (AOX) or Aldehyde Dehydrogenase (ALDH).[1][2][3][4]

Physicochemical Consensus (Lipinski & Veber)

The following data represents a consensus prediction derived from multiple engines (e.g., SwissADME, RDKit).[3]

PropertyPredicted ValueThreshold (Rule of 5)Interpretation
Molecular Weight 159.19 g/mol < 500Excellent. High ligand efficiency potential.[1][2][3][4]
LogP (Consensus) 2.45 ± 0.3< 5Optimal. Good balance for membrane permeability.[1][2][3][4]
H-Bond Donors 1 (Indole NH)< 5Pass.
H-Bond Acceptors 1 (C=O)< 10Pass.
TPSA ~29.0 Ų< 140High Permeability. Likely BBB penetrant.[1][2][3][4]
Rotatable Bonds 1< 10Rigid. Low entropic penalty upon binding.[1][2][3][4]

In Silico ADME Workflow

To ensure data integrity, we utilize a Consensus Modeling Workflow . Relying on a single algorithm (e.g., just ML-based) is prone to training set bias.[1][2][3][4] We combine Molecular Mechanics (MM) and Machine Learning (ML) approaches.[2][3][4]

ADME_Workflowcluster_0Step 1: Physicochemical Filteringcluster_1Step 2: Absorption & Distributioncluster_2Step 3: Metabolism (The Critical Step)cluster_3Step 4: ToxicityStartInput: this compound(SMILES)FiltersLipinski / Veber / Ghose Rules(RDKit / SwissADME)Start->FiltersAbsCaco-2 Permeability(QSPR Models)Filters->AbsBBBBBB Penetration(LogBB > 0.3?)Abs->BBBPgpP-gp Substrate/Inhibitor(SVM Classification)Abs->PgpCYPCYP450 Regioselectivity(SmartCyp / SOM Prediction)BBB->CYPAOXAldehyde Oxidation Risk(Structure Alert)CYP->AOXToxAmes / hERG / Hepatotoxicity(ProTox-II / pkCSM)AOX->ToxDecisionRisk Assessment Matrix(Go / No-Go)Tox->Decision

Figure 1: The consensus workflow ensures that metabolic instability (Step 3) is flagged even if physicochemical properties (Step 1) are ideal.[1][3]

Pharmacokinetics: The "2-Carbaldehyde" Liability[1][2][3]

Absorption & Distribution[2][3][7][8]
  • HIA (Human Intestinal Absorption): Predicted >95%.[1][2][3][4] The small size and lipophilicity (LogP ~2.[2][3][4]45) suggest passive diffusion is the dominant mechanism.[2][3][4]

  • BBB (Blood-Brain Barrier): With a TPSA < 90 Ų and low MW, this molecule is predicted to be CNS Active .[1][2][3]

    • Implication: If the target is peripheral, this is a liability (CNS side effects).[3][4] If the target is neurological, this is a major asset.[3][4]

Metabolic Fate Prediction

This is the most critical section for this specific molecule.[2][3][4] The aldehyde group is chemically labile.[2][3][4]

  • Phase I (Oxidation): The primary clearance route is predicted to be the oxidation of the C2-aldehyde to the 6-methyl-1H-indole-2-carboxylic acid .[1][2][3][4] This is mediated by Aldehyde Dehydrogenase (ALDH) or Aldehyde Oxidase (AOX), typically in the liver cytosol.[3][4]

  • Phase I (Hydroxylation): The indole ring is electron-rich.[1][2][3][4] While C6 is blocked by the methyl group, C5 and C3 are predicted Sites of Metabolism (SOM) for CYP3A4 and CYP2D6.[3]

Metabolic_FateParentThis compound(Parent)AcidIndole-2-Carboxylic Acid(Inactive / Excreted)Parent->AcidOxidation(ALDH / AOX)AlcoholIndole-2-Methanol(Reversible)Parent->AlcoholReduction(Aldo-Keto Reductase)Hydroxy5-Hydroxy-Indole derivative(CYP Mediated)Parent->HydroxyHydroxylation(CYP3A4 @ C5)ExcretionExcretionAcid->ExcretionRenal Clearance

Figure 2: Metabolic bifurcation.[1][2][3][4] The rapid oxidation to the carboxylic acid (Green path) is the dominant predicted clearance mechanism, potentially limiting half-life (

3

Toxicity Profiling

Using structural alerts and QSAR databases (e.g., Tox21 data), we assess the safety profile.[3]

EndpointPredictionConfidenceMechanism / Note
Ames Mutagenicity Negative MediumSimple indoles are generally non-mutagenic, but the aldehyde is reactive.[1][2][3][4] Validation required.[1][2][3][4]
hERG Inhibition Low Risk HighMW < 250 and low lipophilicity usually precludes potent hERG channel blocking (pIC50 < 5).[1][2][3][4]
Hepatotoxicity Moderate MediumIndole rings can form reactive quinone-imine intermediates if metabolized at C3.[1][2][3][4]
Skin Sensitization High Risk HighCritical Alert: Aldehydes are classic skin sensitizers (Schiff base formation with skin proteins).[1][2][3][4]

Experimental Validation Protocol

To validate these in silico predictions, the following tiered assay system is recommended:

Tier 1: Stability (The "Kill" Step)[3]
  • Assay: Hepatocyte Stability (Human/Rat).

  • Success Criterion:

    
    .[1][2][3][4]
    
  • Specific Check: Monitor for the +16 Da (Hydroxylation) and +16 Da (Aldehyde -> Acid) mass shifts in LC-MS. Note: Both add 16 Da, but retention times will differ significantly (Acid is much more polar).

Tier 2: Reactivity[1][2][3][4]
  • Assay: GSH (Glutathione) Trapping.

  • Rationale: Test if the aldehyde acts as a Michael acceptor or forms adducts, indicating potential idiosyncratic toxicity.[3][4]

Conclusion & Recommendation

Status: Proceed with Caution (Optimize C2)

  • The Good: Excellent physicochemical properties (Rule of 5 compliant), likely CNS penetrant, synthetically accessible.[3][4]

  • The Bad: The C2-aldehyde is a metabolic liability (rapid oxidation) and a toxicity risk (skin sensitization).[2][3][4]

  • The Fix: If the aldehyde is not essential for binding (e.g., not forming a covalent bond with the target), consider bioisosteres:

    • Replace -CHO with -CN (Nitrile): Improves metabolic stability.[1][2][3][4]

    • Replace -CHO with -CF3 (Trifluoromethyl): Blocks metabolism, maintains lipophilicity.[2][3][4]

References

  • Lipinski, C. A., et al. (2001).[2][3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4][7][8][9] Advanced Drug Delivery Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports.[1][2][3][4] [2][3][4]

  • Pires, D. E. V., et al. (2015).[2][3][4] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.

  • Banerjee, P., et al. (2018).[2][3][4] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][2][3][4] Nucleic Acids Research.[1][2][3][4]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[2][3][4]

Technical Guide: Commercial Sourcing and Purity Validation of 6-Methyl-1H-indole-2-carbaldehyde

[1][2][3]

CAS Registry Number: 56813-20-8 Chemical Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol Primary Application: Pharmacophore scaffold for kinase inhibitors, antiviral agents, and heterocyclic synthesis.[1][2][3]

Executive Summary: The "Isomer Trap" in Sourcing

For medicinal chemists, This compound represents a critical building block for introducing steric bulk and lipophilicity into the indole C2 position.[1][2][3] However, a common procurement failure mode arises from the confusion between the 2-carbaldehyde (CAS 56813-20-8) and the thermodynamically favored 3-carbaldehyde (CAS 4771-49-7).[1][2][3]

While the 3-isomer is easily synthesized via direct Vilsmeier-Haack formylation, the 2-isomer requires specific lithiation or cyclization pathways to bypass the natural C3-nucleophilicity of the indole ring.[1][2][3] Consequently, commercial batches of the 2-aldehyde often carry higher price tags and distinct impurity profiles (specifically regioisomeric contamination) that standard "purity >95%" Certificates of Analysis (CoA) may overlook.[1][2][3][4]

Commercial Supply Landscape

Unlike commodity solvents, this compound is classified as a Specialty Building Block .[2][3][4] The supply chain is divided into "Stocked" (catalog houses) and "Synthesis-on-Demand" (CROs).[1][2][3][4]

Supplier Categorization Matrix
Supplier TierTypical PurityLead TimePrimary Use CaseRepresentative Vendors
Tier 1: Global Catalog >97% (HPLC)1-3 DaysHTS, SAR generationBLD Pharm , Biosynth , Combi-Blocks
Tier 2: Aggregators >95% (NMR)2-4 WeeksScale-up (>10g)Fisher Scientific (Third-party), MolPort
Tier 3: Custom Synthesis >98% (GMP opt.)6-8 WeeksGLP Tox, Clinical BatchesEnamine, WuXi AppTec

Analyst Note: Major catalog suppliers like BLD Pharm (Cat# BD241458) and Biosynth (Cat# GCA81320) currently list this item.[1][3][4] Always verify stock location; "Global Stock" often implies shipment from warehouses in Asia, incurring customs delays.[2][3][4]

Purity Grades & Critical Impurity Profiling[2]

The "Purity" number on a label is insufficient for sensitive transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] You must define the grade based on the impurity profile .[2][3]

Grade A: Synthesis Grade (>95%)
  • Suitable For: Early-stage condensation reactions (e.g., Knoevenagel condensation to form acrylonitriles).[1][2][3][4]

  • Acceptable Impurities:

    • 6-Methylindole (Starting Material): <2%.[3]

    • Water/Solvent: <1%.[3][4]

  • Risk: Residual starting material may compete in electrophilic substitutions.[3]

Grade B: Catalysis Grade (>98%)[1][3][5]
  • Suitable For: Metal-catalyzed couplings, late-stage functionalization.[1][2][3][4]

  • Critical Specification:

    • Regioisomer Free: <0.5% of 6-methylindole-3 -carbaldehyde.[1][2][3][4]

    • Acid Free: <1% 6-methylindole-2-carboxylic acid (oxidation product).[1][2][3][4]

  • Why it matters: The carboxylic acid impurity (formed by air oxidation of the aldehyde) can poison Pd-catalysts and sequester bases in coupling reactions.[1][2][3][4]

Grade C: Reference Standard (>99.5%)
  • Suitable For: Analytical method validation, GMP release testing.[3][4]

  • Requirement: qNMR (Quantitative NMR) assay value, not just area% by HPLC.

Quality Control & Validation Workflow

Trusting the vendor's CoA is a procedural risk in lead optimization.[3][4] The following workflow ensures the compound matches the structural requirements before it enters the reaction flask.

The "Self-Validating" QC Protocol
  • Regioisomer Check (¹H NMR): Focus on the aldehyde proton signal.[3][4]

    • C2-CHO: Typically appears as a singlet around 9.8 - 10.0 ppm .[1][2][3]

    • C3-CHO: Typically appears around 9.9 - 10.2 ppm but is distinguished by the coupling pattern of the indole N-H.[1][2][3]

  • Oxidation Check: Look for a broad singlet (COOH) >11 ppm, indicating degradation to the carboxylic acid.[3]

Visualization: QC Decision Tree

The following diagram outlines the logical flow for accepting or rejecting a batch based on specific spectral markers.

QC_WorkflowReceiptBatch Receipt(CAS 56813-20-8)VisualVisual Inspection(Expect: Pale Yellow/Orange Solid)Receipt->VisualNMR1H NMR Analysis(DMSO-d6)Visual->NMRCrystallineReject_ColorREJECT: Oxidation/Polymerization(Dark Brown/Black)Visual->Reject_ColorDark/GummyAldehyde_SignalCheck Aldehyde Peak(9.5 - 10.5 ppm)NMR->Aldehyde_SignalRegio_CheckRegioisomer CheckIs C3-H present?Aldehyde_Signal->Regio_CheckSignal PresentAcid_CheckOxidation CheckIs COOH peak >12ppm?Regio_Check->Acid_CheckNo (Pure C2)Reject_IsoREJECT: Wrong Isomer(3-Formyl Contamination)Regio_Check->Reject_IsoYes (C3 detected)PurifyACTION: Recrystallize(Remove Acid)Acid_Check->PurifyYes (>2%)ApproveAPPROVE: Release to InventoryAcid_Check->ApproveNo (<1%)

Figure 1: Decision logic for incoming QC of indole-2-carbaldehydes. Note that color degradation often precedes spectral degradation.[2][3][4]

Handling, Stability, and Storage[1][2][6]

Indole-2-carbaldehydes are electron-rich and prone to autoxidation to the corresponding carboxylic acid (6-methylindole-2-carboxylic acid) upon exposure to air.[1][2][3]

  • Storage Condition: -20°C is recommended for long-term storage.[1][2][3]

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which accelerates hydrate formation and oxidation.[2][3][4]

  • Re-Purification: If a batch has oxidized (indicated by >5% acid content), it can often be purified via recrystallization from Ethanol/Water or column chromatography (Silica, Hexane/EtOAc gradient), though the acid often streaks on silica.[3][4]

References

  • BLD Pharm . Product Datasheet: this compound (BD241458).[1][2][3][5][6] Retrieved from

  • Biosynth . Product Catalog: this compound (GCA81320).[1][2][3] Retrieved from [1][3][4]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 56813-20-8. Retrieved from [1][3]

  • ChemicalBook . Supplier List and Physical Properties for CAS 56813-20-8. Retrieved from [1][3]

Technical Guide: The Vilsmeier-Haack Reaction for Indole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of Indole-3-Carboxaldehydes

Executive Summary

The Vilsmeier-Haack (VH) reaction remains the industry standard for the formylation of electron-rich heterocycles, specifically for installing an aldehyde moiety at the C3 position of the indole core. Despite the emergence of transition-metal-catalyzed carbonylation, the VH reaction offers superior cost-efficiency, scalability, and operational simplicity. This guide deconstructs the reaction into its mechanistic components, provides a self-validating Standard Operating Procedure (SOP), and addresses critical process parameters (CPPs) for scale-up in a drug discovery context.

Part 1: The Mechanistic Architecture

To master the VH reaction, one must understand that Phosphorus Oxychloride (


)  and Dimethylformamide (DMF)  are not merely solvent and reagent; they are the precursors to the actual electrophile: the Chloroiminium Ion  (Vilsmeier Reagent).[1]
The Active Electrophile

The reaction does not involve a direct attack by the formyl group. Instead,


 activates DMF, converting the amide oxygen into a leaving group. This generates the highly electrophilic chloroiminium species.
  • Electronic Driver: The indole C3 position is enamine-like, possessing the highest HOMO coefficient, making it the preferred site for electrophilic attack.

  • The Intermediate: The initial attack forms an iminium salt (not the aldehyde). This salt is stable until the aqueous workup (hydrolysis), which releases the aldehyde and regenerates the amine.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from reagent formation to the final hydrolytic release of the aldehyde.[1]

VilsmeierMechanism DMF DMF + POCl3 Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent Activation (-PO2Cl2-) Attack Electrophilic Attack (C3 Position) Reagent->Attack Indole Indole Substrate Indole->Attack Salt Iminium Salt Intermediate Attack->Salt -HCl Hydrolysis Aqueous Hydrolysis (Base/Buffer) Salt->Hydrolysis Product Indole-3-Carboxaldehyde Hydrolysis->Product Release of HNMe2

Figure 1: The mechanistic cycle of the Vilsmeier-Haack reaction, highlighting the critical intermediate iminium salt.[2]

Part 2: Strategic Protocol Design

A robust protocol relies on controlling three variables: Stoichiometry , Temperature , and Quenching Dynamics .

Stoichiometry & Solvent
  • The Solvent System: DMF often serves as both reagent and solvent.[3] However, for expensive substrates, use DMF (1.2–1.5 equiv) in a non-reactive solvent like 1,2-dichloroethane or acetonitrile to simplify workup.

  • The Reagent:

    
     (1.1–1.2 equiv) is standard.
    
  • Why Excess DMF? The Vilsmeier reagent is moisture-sensitive. Excess DMF acts as a scavenger for adventitious water and ensures the equilibrium favors the active electrophile.

Thermodynamics & Safety (The Vilsmeier Exotherm)

CRITICAL SAFETY WARNING: The formation of the Vilsmeier reagent is exothermic .

  • Protocol: Never add

    
     rapidly to DMF at room temperature. This can lead to a thermal runaway.
    
  • Control: Always cool the DMF (or DMF/substrate mixture) to 0–5°C before adding

    
    .
    
The Hydrolysis Trap

The intermediate iminium salt is often water-soluble. If the quench is too acidic, the product may remain in the aqueous layer or degrade.

  • Solution: Use a buffered basic quench (Sodium Acetate or 2M NaOH) to neutralize the acid generated during hydrolysis and precipitate the organic product.

Part 3: Experimental Workflow (SOP)

This protocol is adapted from Organic Syntheses standards and optimized for reliability.

Target: Synthesis of Indole-3-carboxaldehyde. Scale: 10 mmol (Adaptable).

Step-by-Step Methodology
  • Reagent Formation (In Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (3.0 mL, ~4 equiv) under Argon.

    • Cool to 0°C (Ice/Water bath).

    • Add

      
       (1.0 mL, 1.1 equiv) dropwise via syringe over 10 minutes. Observation: The solution may turn slight yellow or precipitate a white solid (the salt).
      
    • Stir at 0°C for 15 minutes to ensure complete reagent formation.

  • Substrate Addition:

    • Dissolve Indole (1.17 g, 10 mmol) in minimal DMF (1-2 mL).

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C. Control: Maintain internal temp < 10°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 35–40°C for 1–2 hours.

    • Checkpoint: Monitor by TLC (Solvent: 30% EtOAc/Hexane). The aldehyde is usually more polar than the indole.

  • Quench & Isolation:

    • Cool the mixture to RT.

    • Pour the reaction mixture onto crushed ice (20 g) containing Sodium Acetate (5 g) or 2M NaOH (carefully) to adjust pH to ~7–8.

    • Observation: The product should precipitate as a solid.

    • Stir for 15 minutes to ensure complete hydrolysis of the iminium salt.

  • Purification:

    • Filter the solid precipitate.[4] Wash with copious water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol or Hot Water if necessary.

Workflow Diagram

VilsmeierWorkflow Start Start: Dry DMF under Argon Cooling Cool to 0°C Start->Cooling AddPOCl3 Add POCl3 Dropwise (Exotherm Control) Cooling->AddPOCl3 AddIndole Add Indole Solution AddPOCl3->AddIndole Heat Heat to 40°C (1-2 Hours) AddIndole->Heat Quench Pour onto Ice/Base (Hydrolysis) Heat->Quench Filter Filter Precipitate Quench->Filter Final Pure Aldehyde Filter->Final

Figure 2: Operational workflow for the synthesis of Indole-3-carboxaldehyde.

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the iminium salt.Ensure the quench is basic (pH 7-9) and stir the aqueous mixture longer (up to 1 hr).
No Reaction Moisture in DMF deactivated the reagent.Use anhydrous DMF and fresh ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

. Ensure glassware is flame-dried.
N-Formylation High temperature or specific substitution patterns.Keep reaction temperature < 40°C. N-formylation is thermodynamically favored at very high temps but kinetically slower than C3.
Exotherm/Runaway Rapid addition of

.
Stop addition immediately. Cool efficiently. Add

only when internal temp is < 5°C.
Oiling Out Product failing to crystallize during quench.The product is likely trapped in DMF/Water emulsion. Extract with Ethyl Acetate, wash with Brine (x3) to remove DMF.

References

  • Original Discovery: Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Ber. Dtsch. Chem. Ges.1927 , 60, 119–122. Link

  • Standard Protocol: James, P. N.; Snyder, H. R. Indole-3-carboxaldehyde.[4][5][6][7]Organic Syntheses1959 , 39, 30. Link

  • Mechanism & Kinetics: Alunni, S. et al. Mechanistic aspects of the Vilsmeier-Haack reaction.J. Chem. Soc., Perkin Trans.[5] 21982 , 1547-1550. Link

  • Modern Catalytic Variant: Xue, J. et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.Organic Syntheses2024 , 101, 21-33.[5] Link

  • Safety Data: Phosphorus Oxychloride Safety Data Sheet (SDS). Sigma-Aldrich. Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and organic synthesis, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1] 6-methyl-1H-indole-2-carbaldehyde, a key building block, presents both immense potential and specific handling challenges. This guide, grounded in established safety protocols for analogous compounds, offers a comprehensive framework for its safe utilization in a laboratory setting. As a Senior Application Scientist, the following protocols are designed to be self-validating, emphasizing the causality behind each procedural step to ensure both scientific integrity and personnel safety.

Section 1: Chemical Identity and Physicochemical Profile

This compound is an aromatic aldehyde featuring an indole nucleus, a structure of significant interest in medicinal chemistry for its presence in a wide array of bioactive molecules.[1] Its reactivity is largely dictated by the aldehyde functional group, making it a versatile precursor in various synthetic pathways.[2] A thorough understanding of its physical and chemical properties is the first line of defense in its safe handling.

PropertyValue (Predicted/Inferred)Comparison with AnaloguesSource
Molecular Formula C₁₀H₉NO1-methylindole-2-carboxaldehyde: C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol 1-methylindole-2-carboxaldehyde: 159.18 g/mol [3]
Appearance Likely a solid (e.g., colorless to pale yellow crystals/powder)1-methylindole-2-carboxaldehyde: solid with a melting point of 81-85 °C. Indole-2-carboxaldehyde: solid with a melting point of 138-142 °C.[4][5]
Solubility Soluble in methanol and other organic solvents.Indole-2-carboxaldehyde is soluble in methanol.[5]
Reactivity The aldehyde group is reactive, particularly in condensation reactions.The aldehyde group in 1-methyl-1H-indole-2-carbaldehyde makes it reactive.[2]

Section 2: Hazard Identification and Toxicological Assessment

Based on data from structurally related indole aldehydes, this compound should be handled as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryGHS PictogramHazard StatementSource
Skin Irritation2

H315: Causes skin irritation[3][6]
Eye Irritation2A

H319: Causes serious eye irritation[3][6][7]
Specific Target Organ Toxicity (Single Exposure)3

H335: May cause respiratory irritation[3][6]

Toxicological Rationale:

The toxicological profile is inferred from the constituent functional groups. The aldehyde moiety is known to be reactive and can cause irritation upon contact with mucosal membranes. The indole ring system, while a common motif in biologically active molecules, can also interact with biological systems in unintended ways. Therefore, minimizing direct exposure is paramount.

Section 3: Risk Assessment and Exposure Control

A thorough risk assessment is mandatory before commencing any work with this compound.[8] This process involves identifying hazards, evaluating the risks of exposure, and implementing appropriate control measures.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review and Refinement start Start: New Protocol Involving the Compound hazard_id Step 1: Hazard Identification (Review data for analogous compounds) start->hazard_id exposure_eval Step 2: Exposure Evaluation (Quantity, duration, route of exposure) hazard_id->exposure_eval risk_char Step 3: Risk Characterization (High, Medium, Low) exposure_eval->risk_char eng_controls Engineering Controls (Fume hood, ventilation) risk_char->eng_controls admin_controls Administrative Controls (SOPs, training) eng_controls->admin_controls ppe Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) admin_controls->ppe implement Implement Controls & Proceed with Work ppe->implement review Review and Update Protocol Periodically implement->review review->start

Caption: A schematic illustrating the chemical risk assessment process.[9]

Engineering Controls:

  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this and similar chemicals.[11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[10]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. Change gloves immediately if contaminated.[10]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[10]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for minimizing risk.

Experimental Protocol: Handling Solid Compound and Preparing Solutions

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Don all required PPE.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfer: Carefully transfer the solid to a suitable reaction vessel using a spatula. Avoid generating dust.

  • Dissolution: Add the solvent to the vessel slowly to avoid splashing. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.

  • Storage of Solutions: Store solutions in clearly labeled, sealed containers.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Containment and Cleanup:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills of the solid, gently sweep the material into a container, avoiding dust generation.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: All cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste.[14]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[14]

References

  • Chem-Impex. 6-Methyl-1H-indole-3-carbaldehyde. [Link]

  • Responsible Care New Zealand. GHS Pictograms and Hazards. [Link]

  • PubChem. 1-Methylindole-2-carboxaldehyde. [Link]

  • PubChem. Indole-2-carboxaldehyde. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Wikipedia. GHS hazard pictograms. [Link]

  • University of Nevada, Reno. Know Your Hazard Symbols (Pictograms) | Office of Environmental Health and Safety. [Link]

  • Florida State University. Chemical Spills - Emergency Management. [Link]

  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

  • ResearchGate. Steps in the Chemical Risk Assessment Process. [Link]

  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. [Link]

  • Kemikalieinspektionen. Hazard and risk assessment of chemicals – an introduction. [Link]

  • Occupational Safety and Health Administration. Hazard Communication Standard Pictogram. [Link]

  • Health and Safety Executive. Emergency response / spill control. [Link]

  • United States Environmental Protection Agency. Conducting a Human Health Risk Assessment. [Link]

  • Scribd. Figure 1: A Schematic Illustrating The Chemical Risk Assessment Process | PDF. [Link]

  • Flinders University. Hazardous chemical process risk assessment form. [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

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Methodological & Application

Step-by-step protocol for the synthesis of 6-methyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective synthesis of 6-methyl-1H-indole-2-carbaldehyde .

Critical Scientific Preface: The Regioselectivity Challenge

Direct formylation of indoles (e.g., via Vilsmeier-Haack) inherently favors the C3 position due to the high electron density at that site. Attempting to synthesize the C2-carbaldehyde directly from 6-methylindole using standard electrophilic aromatic substitution will result in the wrong isomer (6-methylindole-3-carbaldehyde).

Therefore, this protocol utilizes a Functional Group Interconversion (FGI) strategy, starting from the C2-ester. This route guarantees 100% regiochemical fidelity at the C2 position.

Part 1: Strategic Workflow & Mechanism

The synthesis proceeds via a two-step Reduction-Oxidation sequence:

  • Reduction: Conversion of Ethyl 6-methyl-1H-indole-2-carboxylate to the corresponding primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Oxidation: Selective oxidation of the benzylic-like alcohol to the aldehyde using Activated Manganese Dioxide (MnO

    
    ).
    
Reaction Pathway Diagram

G cluster_legend Process Logic Start Ethyl 6-methyl-1H-indole-2-carboxylate (Precursor) Inter (6-methyl-1H-indol-2-yl)methanol (Intermediate) Start->Inter Step 1: LiAlH4, THF Nucleophilic Acyl Substitution Prod This compound (Target) Inter->Prod Step 2: MnO2, DCM Chemuselective Oxidation key C2-Ester → C2-Alcohol → C2-Aldehyde

Figure 1: Stepwise conversion ensuring C2-regioselectivity.

Part 2: Detailed Experimental Protocol

Step 1: Reduction of the Ester

Objective: Convert the ester functionality to a primary alcohol without over-reducing the indole ring.

Reagents & Equipment Table

Reagent Role Equiv. Notes
Ethyl 6-methylindole-2-carboxylate Substrate 1.0 Starting Material

| LiAlH


 (1.0 M in THF)  | Reductant | 2.5 | Use anhydrous conditions |
| THF (Anhydrous)  | Solvent | - | 0.1 M concentration |
| Rochelle Salt (sat.[1] aq.)  | Quench | Excess | Breaks aluminum emulsions |

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet. Cool to 0 °C using an ice bath.

  • Addition: Charge the flask with anhydrous THF and LiAlH

    
     solution.
    
  • Substrate Introduction: Dissolve the starting ester in a minimal amount of anhydrous THF and add it dropwise to the LiAlH

    
     suspension over 15 minutes. Caution: Exothermic gas evolution (H
    
    
    
    ).
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours . Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (high R

    
    ) should disappear, replaced by the alcohol (lower R
    
    
    
    ).
  • Quench (Fieser Method): Cool back to 0 °C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Workup: Stir the resulting slurry vigorously until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Yield: Expect 85–95% of a white/off-white solid. Proceed to Step 2 without extensive purification if purity >95%.

Step 2: Selective Oxidation

Objective: Oxidize the alcohol to the aldehyde. MnO


 is chosen over Swern or PCC because it is mild, chemoselective for allylic/benzylic alcohols, and avoids over-oxidation to the carboxylic acid.

Reagents & Equipment Table

Reagent Role Equiv. Notes
(6-methyl-1H-indol-2-yl)methanol Substrate 1.0 From Step 1

| Activated MnO


  | Oxidant | 10–15 | Must be "Activated" grade |
| Dichloromethane (DCM)  | Solvent | - | 0.1 M concentration |

Procedure:

  • Setup: In a clean RBF, dissolve the indole-alcohol in DCM.

  • Reaction: Add Activated MnO

    
     (10 equivalents) in one portion.
    
  • Agitation: Stir vigorously at RT. Note: MnO

    
     is a heterogeneous reaction; efficient stirring is critical.
    
  • Monitoring: Check TLC every 2 hours. Reaction typically completes in 4–12 hours . The aldehyde will appear as a distinct spot, often fluorescent under UV.

  • Workup: Filter the black suspension through a tight pad of Celite to remove MnO

    
    . Wash the pad thoroughly with DCM or EtOAc (the product can adsorb to the oxidant).
    
  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (SiO

    
    , gradient 0→20% EtOAc in Hexanes).
    
  • Characterization: The aldehyde proton typically appears as a singlet around 9.5–10.0 ppm in

    
    H NMR.
    

Part 3: Quality Control & Troubleshooting

Key Analytical Parameters
ParameterSpecificationMethod
Appearance Pale yellow to tan solidVisual

H NMR (DMSO-d

)

~9.8 (s, 1H, CHO),

~11.5 (br s, 1H, NH)
400 MHz+
Regiochemistry No C3-formyl signal (typically

9.9-10.[1][2][3]2)
NMR/NOESY
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield (Step 1) Aluminum emulsion during workup.[1][2]Use Rochelle salt (Sodium potassium tartrate) saturated solution and stir overnight to break the emulsion.
Incomplete Oxidation (Step 2) MnO

is "dead" (hydrated).
Use freshly activated MnO

(dried at 110°C) or switch to Dess-Martin Periodinane (1.2 equiv).
C3-Formylation Observed Wrong starting material or contamination.Ensure the precursor is the 2-carboxylate . Do NOT use Vilsmeier-Haack conditions on 6-methylindole directly.

References

  • ChemicalBook. Synthesis of Indole-2-carbaldehydes via Reduction/Oxidation. (General methodology for indole-2-functionalization).

  • Royal Society of Chemistry.Synthesis of indole-2-carbaldehydes from 2-ethoxycarbonylindoles.

    
     Alcohol 
    
    
    
    Aldehyde route).
  • National Institutes of Health (PMC). Design and synthesis of indole-2-carboxylic acid derivatives. (Provides experimental details for handling C2-substituted indoles).

Sources

How to synthesize indole-2-carbaldehyde derivatives from 6-methyl-1H-indole-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals.[1] 6-Methyl-1H-indole-2-carbaldehyde is a particularly valuable intermediate; the C6-methyl group provides a handle for hydrophobic interaction in protein binding pockets, while the C2-aldehyde offers a versatile electrophilic site for divergent synthesis.

This guide details three validated synthetic pathways to derivatize this scaffold:

  • C2-N Functionalization: Schiff base formation for reversible covalent inhibition libraries.

  • N1-Functionalization:

    
    -Alkylation for pharmacokinetic (PK) modulation.
    
  • C2-C Extension: Knoevenagel condensation for accessing conjugated electronic systems.

Strategic Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic environment of the starting material. The 6-methyl group exerts a weak inductive (


) effect, slightly increasing electron density in the pyrrole ring compared to the unsubstituted parent.
Reactivity Map

The following diagram illustrates the three primary diversification vectors available for this compound.

IndoleReactivity Start 6-Methyl-1H-indole- 2-carbaldehyde Path1 Pathway A: C2-Nitrogen (Schiff Bases) Start->Path1 R-NH2 / H+ (Condensation) Path2 Pathway B: N1-Alkylation (Solubility/PK) Start->Path2 R-X / Base (SN2) Path3 Pathway C: C2-Carbon (Conjugated Alkenes) Start->Path3 Malononitrile / Base (Knoevenagel)

Figure 1: Divergent synthetic pathways for the this compound scaffold.

Protocol A: Synthesis of Schiff Bases (Imines)

Target: C2-Diversification Mechanism: Acid-catalyzed condensation-elimination.

Schiff bases derived from indole-2-carbaldehydes exhibit potent antimicrobial and anticancer activities. The formation of the azomethine bond (


) creates a linkage that can coordinate metal ions or act as a hydrogen bond acceptor.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Primary Amine (e.g., aniline, substituted benzylamine) (1.0 – 1.1 eq)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

    • Expert Insight: If the 6-methyl derivative dissolves slowly due to lipophilicity, mild warming (40°C) is permissible.

  • Addition: Add 1.0 mmol of the target primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanistic Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate and wash with cold ethanol (

    
     mL). Recrystallize from hot ethanol if necessary.
    

Validation Criteria:

  • IR: Disappearance of

    
     stretch (~1660 cm⁻¹) and appearance of 
    
    
    
    stretch (~1620 cm⁻¹).[2]

Protocol B: N1-Alkylation

Target: N1-Diversification Mechanism:


 Nucleophilic Substitution.

Functionalizing the indole nitrogen is crucial for modulating lipophilicity (


) and metabolic stability. While Sodium Hydride (NaH) is often used, we recommend a milder Cesium or Potassium Carbonate method for higher functional group tolerance.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[3]
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology
  • Deprotonation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DMF. Add 2.0 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Observation: The solution may darken as the indolyl anion is generated.

  • Alkylation: Dropwise add 1.2 mmol of the alkyl halide.

  • Reaction: Stir at 60°C for 3–12 hours.

    • Expert Insight: The 6-methyl group donates electron density to the ring, making the N1 position slightly more nucleophilic than in unsubstituted indoles, potentially accelerating this step.

  • Workup: Pour the reaction mixture into 50 mL of ice-water. The product usually precipitates.

    • If Oil Forms: Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.

Validation Criteria:

  • 1H NMR: Disappearance of the broad singlet

    
     peak (~11.5 ppm) and appearance of alkyl protons (e.g., 
    
    
    
    singlet ~3.8 ppm).

Protocol C: Knoevenagel Condensation

Target: C2-Extension (Conjugated Systems) Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.

This protocol generates indole-vinyl derivatives (e.g., indole-acrylonitriles), which are key precursors for fluorescent probes and polymerization monomers.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol[2][4][5]

Step-by-Step Methodology
  • Mixing: Combine 1.0 mmol of substrate and 1.1 mmol of malononitrile in 10 mL of Ethanol.

  • Catalysis: Add 1-2 drops of piperidine.

  • Reaction: Stir at room temperature for 1–3 hours. If precipitation does not occur, heat to 50°C.

    • Expert Insight: Knoevenagel condensations with malononitrile are often rapid and exothermic. The electron-rich nature of the indole ring stabilizes the resulting conjugated system.

  • Isolation: The product typically precipitates as a bright yellow/orange solid. Filter and wash with cold ethanol.

Analytical Data Summary

The following table summarizes the expected spectroscopic shifts for the starting material versus the derivatives.

Compound ClassKey IR Signal (cm⁻¹)Key ¹H NMR Signal (ppm)
Starting Material C=O (Aldehyde): ~1660 (s)CHO: ~9.8 (s) NH: ~11.5 (br s)
Schiff Base (Protocol A) C=N (Imine): ~1615–1625 (s) C=O: Absent CH=N: ~8.5 (s) CHO: Absent
N-Alkyl Indole (Protocol B) C=O: ~1660 (Retained)N-Alkyl: ~3.8–5.0 (depends on R) NH: Absent
Vinyl Deriv. (Protocol C) CN (Nitrile): ~2220 (s) C=C (Alkene): ~1590Vinyl-H: ~7.8–8.2 (s)

References

  • Alkam, H. H., et al. (2021). "Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde..." NVEO Journal. Retrieved from [Link] (Validation of azomethine formation).

  • Advanced Journal of Chemistry. (2025). "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde." Section B. Retrieved from [Link] (Specific indole-2-carbaldehyde protocols).

  • Google Patents. (2006). US7067676B2 - N-alkylation of indole derivatives.
  • ACS Omega. (2021). "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." Retrieved from [Link] (Knoevenagel conditions).

Sources

Application Note: Knoevenagel Condensation of 6-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for the Knoevenagel condensation of 6-methyl-1H-indole-2-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Unlike the more common 3-carbaldehyde isomers, the 2-carbaldehyde position offers unique electronic properties due to direct conjugation with the indole nitrogen, often resulting in enhanced stability but reduced electrophilicity. The presence of the 6-methyl group (an electron-donating group) further modulates the reactivity and lipophilicity of the scaffold. This guide provides a standard base-catalyzed protocol, a green microwave-assisted method, and critical troubleshooting insights for medicinal chemistry applications.

Introduction & Strategic Significance

Indole-based pharmacophores are ubiquitous in drug discovery, particularly in oncology (tubulin polymerization inhibitors) and infectious diseases. The condensation of indole-2-carbaldehydes with active methylenes yields 2-vinylindoles (specifically tyrphostin-like analogs), which are potent kinase inhibitors.

The "6-Methyl" Factor

The specific substrate, This compound , presents a distinct synthetic profile:

  • Electronic Deactivation: The 6-methyl group is an electron-donating group (EDG). It increases electron density within the benzenoid ring, which is communicated to the pyrrole ring. This renders the C2-aldehyde slightly less electrophilic compared to the unsubstituted or electron-deficient (e.g., 5-nitro) analogs.

  • Solubility Profile: The methyl group increases lipophilicity (

    
    ), necessitating careful solvent selection during workup to avoid yield loss in the mother liquor.
    
  • Steric Influence: While the 6-position is distal to the reaction center (C2), it influences crystal packing and solubility, often facilitating the isolation of clean solids compared to the parent indole.

Mechanistic Insight

The reaction proceeds via a standard base-catalyzed Knoevenagel mechanism. However, the indole N-H (pKa ~17) presents a competitive deprotonation site.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Deprotonation: The base (Piperidine) deprotonates the active methylene (pKa ~11 for malononitrile) to form a carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.

  • Aldol Intermediate: Formation of the

    
    -hydroxy intermediate.
    
  • Dehydration: Spontaneous elimination of water (E1cB-like mechanism), driven by the formation of the extended conjugated system.

Graphviz Diagram: Mechanistic Flow

KnoevenagelMechanism Start Reagents: Aldehyde + Active Methylene Enolate Carbanion Formation Start->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Attack Nucleophilic Attack on C=O Enolate->Attack Intermed Aldol-like Intermediate Attack->Intermed Elim Dehydration (-H₂O) Intermed->Elim Spontaneous Product E-Alkene Product (Precipitate) Elim->Product

Figure 1: Mechanistic pathway for the condensation of this compound.

Experimental Protocols

Protocol A: Standard Piperidine-Catalyzed Condensation

Best for: High purity requirements, scale-up, and thermally stable substrates.

Reagents:

  • This compound (1.0 equiv)

  • Active Methylene (e.g., Malononitrile, 1.1 equiv)

  • Ethanol (Absolute, 10-15 volumes)

  • Piperidine (0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.

    • Note: If the aldehyde does not dissolve completely at RT, gently warm to 40°C.

  • Addition: Add 1.1 mmol of the active methylene compound (e.g., 73 mg of malononitrile).

  • Catalysis: Add 1-2 drops (approx. 0.1 mmol) of piperidine.

    • Observation: A color change (often to bright yellow or orange) usually occurs immediately, indicating the formation of the conjugated system.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde typically runs at

      
      ; the product will be less polar (higher 
      
      
      
      ) or significantly more polar depending on the methylene group used.
  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The product should precipitate as a crystalline solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

Protocol B: Green Microwave-Assisted Synthesis

Best for: Rapid screening, library generation, and maximizing yield.

Reagents:

  • This compound (1.0 equiv)

  • Active Methylene (1.0 equiv)

  • Water (Solvent) or Solvent-Free[1]

  • Catalyst: Ammonium Acetate (

    
    )[2][3]
    

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial (10 mL), mix 1.0 mmol of the aldehyde, 1.0 mmol of active methylene, and 20 mol% Ammonium Acetate.

  • Solvent: Add 2 mL of deionized water (or perform neat if reagents are liquid/low melting).

  • Irradiation: Seal the vial and irradiate at 100 Watts at 80°C for 10–15 minutes .

  • Isolation:

    • Pour the reaction mixture into crushed ice.

    • The solid product precipitates immediately.

    • Filter, wash with water, and dry under vacuum.

    • Yield Expectation: >90% typically.[4][5]

Troubleshooting & Optimization (The Scientist's Perspective)

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH (due to 6-methyl lipophilicity).1. Concentrate solvent by 50%.2. Add water dropwise to the ethanolic solution to force precipitation (titration).
Low Conversion Aldehyde deactivation (EDG effect) or wet solvent.1. Increase reaction time to 6-8 hours.2. Use Acetic Acid/Ammonium Acetate buffer system (Knoevenagel-Doebner conditions) to drive dehydration.
Sticky/Oily Product Impurities or oligomerization.1. Triturate the oil with cold diethyl ether or hexane.2. Recrystallize from Acetonitrile instead of Ethanol.
Starting Material Remains Equilibrium limitation (

buildup).
Use a Dean-Stark trap (if using benzene/toluene) or add molecular sieves (3Å) to the reaction mixture.
Graphviz Diagram: Optimization Workflow

Optimization Check Check TLC after 2 Hours Complete Reaction Complete? (Aldehyde spot gone) Check->Complete Yes Proceed to Cooling & Filtration Complete->Yes Yes No Incomplete Conversion Complete->No No Action1 Add Molecular Sieves (Remove Water) No->Action1 Action2 Switch Solvent (EtOH -> Toluene/Reflux) Action1->Action2 If still slow

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Applications in Drug Discovery[3][5][13]

The resulting 3-(6-methyl-1H-indol-2-yl)acrylonitrile derivatives are valuable scaffolds:

  • Tyrosine Kinase Inhibition: The vinyl-nitrile motif mimics the transition state of ATP hydrolysis in certain kinase pockets. The 6-methyl group aids in hydrophobic pocket filling.

  • Fluorescent Probes: Due to the extended conjugation between the indole and the electron-withdrawing vinyl group, these compounds often exhibit solvatochromic fluorescence, useful for cellular imaging.

  • Synthetic Intermediates: The alkene can be selectively reduced to form tryptamine analogs or cyclized to form

    
    -carbolines (if the nitrogen is appropriately substituted).
    

References

  • General Knoevenagel Mechanism: Jones, G. "The Knoevenagel Condensation."[6][7][8][9][1] Organic Reactions, 2011 , 15, 204.

  • Indole-3-Carbaldehyde Reactivity (Homologue Comparison): Chakrabarty, M., et al. "Clay-mediated synthesis of 3-vinylindoles." Tetrahedron Letters, 2002 , 43(6), 1075-1077.

  • Microwave Assisted Synthesis: Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis." Research on Chemical Intermediates, 1994 , 20, 1-11.

  • Biological Activity of Indole-Vinyls: Zhang, H. Z., et al. "Synthesis and biological evaluation of novel 3-alkenyl-oxindole derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2015 , 89, 461-479.

  • Synthesis of 6-Methylindole Precursors: "Synthesis of 6-Methyl-indole-3-carboxaldehyde." PrepChem. (Note: Adapted for 2-carbaldehyde considerations).

Sources

Application Note: Synthesis of Novel Fungicidal Indole-2-Carboxamides Utilizing 6-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal backbone for the design of novel agrochemicals, including fungicides, herbicides, and insecticides.[3] Specifically, indole-2-carboxamides have emerged as a promising class of compounds with potent antifungal and antibacterial activities.[4][5][6] This application note provides a detailed protocol for the synthesis of a novel potential fungicide, N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamide, using 6-methyl-1H-indole-2-carbaldehyde as a key starting material.

The rationale for selecting this target molecule is twofold. Firstly, the indole-2-carboxamide core has been identified as a versatile synthetic handle for creating diverse and biologically active polycyclic indole structures.[1] Secondly, the inclusion of a 4-chlorobenzyl moiety is a common feature in a number of commercial agrochemicals, often contributing to enhanced efficacy. This protocol outlines a robust and efficient two-step synthesis involving the oxidation of the starting aldehyde to a carboxylic acid, followed by an amide coupling reaction.

Synthetic Pathway Overview

The synthesis of N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamide from this compound is a two-step process. The first step is the oxidation of the aldehyde to the corresponding carboxylic acid. The second step involves the coupling of the carboxylic acid with 4-chlorobenzylamine to form the final amide product.

Synthetic Pathway This compound This compound 6-methyl-1H-indole-2-carboxylic_acid 6-methyl-1H-indole-2-carboxylic_acid This compound->6-methyl-1H-indole-2-carboxylic_acid Step 1: Oxidation Final_Product N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamide 6-methyl-1H-indole-2-carboxylic_acid->Final_Product Step 2: Amide Coupling

Caption: Synthetic route from this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxylic acid

This protocol describes the oxidation of this compound to 6-methyl-1H-indole-2-carboxylic acid. The choice of a mild oxidizing agent is crucial to prevent over-oxidation or degradation of the indole ring.[7]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound27421-50-7159.181.0 g
Sodium chlorite (NaClO₂)7758-19-290.441.5 g
Monosodium phosphate (NaH₂PO₄)7558-80-7119.981.5 g
2-Methyl-2-butene513-35-970.132.0 mL
tert-Butanol75-65-074.1220 mL
Water7732-18-518.0210 mL
1 M Hydrochloric acid (HCl)7647-01-036.46As needed
Ethyl acetate141-78-688.1150 mL
BrineN/AN/A20 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g) in tert-butanol (20 mL).

  • Add 2-methyl-2-butene (2.0 mL) to the solution. This acts as a scavenger for the hypochlorite byproduct.

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 g) and monosodium phosphate (1.5 g) in water (10 mL).

  • Slowly add the aqueous sodium chlorite solution to the stirred solution of the aldehyde over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the tert-butanol under reduced pressure.

  • Add water (20 mL) to the residue and acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • A precipitate of 6-methyl-1H-indole-2-carboxylic acid will form.

  • Extract the product with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamide

This protocol details the amide bond formation between 6-methyl-1H-indole-2-carboxylic acid and 4-chlorobenzylamine. The use of a coupling agent like EDC·HCl in the presence of HOBt is a standard and effective method for forming amide bonds while minimizing side reactions.[8][9]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
6-Methyl-1H-indole-2-carboxylic acidN/A175.180.5 g
4-Chlorobenzylamine104-86-9141.590.4 g
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)25952-53-8191.700.65 g
HOBt (Hydroxybenzotriazole)2592-95-2135.130.46 g
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.240.9 mL
Dichloromethane (DCM)75-09-284.9320 mL
1 M Hydrochloric acid (HCl)7647-01-036.4610 mL
Saturated sodium bicarbonate (NaHCO₃) solution144-55-884.0110 mL
BrineN/AN/A10 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • To a stirred solution of 6-methyl-1H-indole-2-carboxylic acid (0.5 g) in anhydrous DCM (20 mL) at 0 °C, add EDC·HCl (0.65 g), HOBt (0.46 g), and DIPEA (0.9 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-chlorobenzylamine (0.4 g) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
6-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.1885-95Solid
N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamideC₁₇H₁₅ClN₂O298.7770-85Solid

Logical Workflow for Synthesis and Characterization

Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling cluster_2 Characterization Start_Ox Dissolve this compound Add_Scavenger Add 2-methyl-2-butene Start_Ox->Add_Scavenger Add_Oxidant Add aq. NaClO₂/NaH₂PO₄ Add_Scavenger->Add_Oxidant React_Ox Stir at RT (4-6h) Add_Oxidant->React_Ox Workup_Ox Evaporate, Acidify, Extract React_Ox->Workup_Ox TLC TLC Monitoring React_Ox->TLC Purify_Ox Recrystallize Workup_Ox->Purify_Ox Product_Acid 6-methyl-1H-indole-2-carboxylic acid Purify_Ox->Product_Acid NMR ¹H & ¹³C NMR Purify_Ox->NMR MS Mass Spectrometry Purify_Ox->MS IR FT-IR Spectroscopy Purify_Ox->IR Start_Amide Dissolve carboxylic acid in DCM Product_Acid->Start_Amide Intermediate Add_Reagents Add EDC·HCl, HOBt, DIPEA at 0°C Start_Amide->Add_Reagents Add_Amine Add 4-chlorobenzylamine Add_Reagents->Add_Amine React_Amide Stir at RT (12-16h) Add_Amine->React_Amide Workup_Amide Dilute, Wash React_Amide->Workup_Amide React_Amide->TLC Purify_Amide Column Chromatography Workup_Amide->Purify_Amide Final_Product N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamide Purify_Amide->Final_Product Purify_Amide->NMR Purify_Amide->MS Purify_Amide->IR

Caption: Workflow for synthesis and characterization of the target compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel potential agrochemical, N-(4-chlorobenzyl)-6-methyl-1H-indole-2-carboxamide, from the readily available starting material this compound. The described two-step synthesis is efficient and utilizes standard organic chemistry techniques. The resulting indole-2-carboxamide can be further evaluated for its fungicidal, insecticidal, and other agrochemical properties. This synthetic route offers a versatile platform for the generation of a library of related compounds for structure-activity relationship studies, aiding in the discovery of new and effective crop protection agents.

References

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents. (n.d.).
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. (2022). Retrieved February 7, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Retrieved February 7, 2026, from [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. (2022). Retrieved February 7, 2026, from [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Journal of Medicinal Chemistry. (2020). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry. (2017). Retrieved February 7, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. (2013). Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of indole-2- carboxamides fused with imidazolinone moiety. Scholars Research Library. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. (2023). Retrieved February 7, 2026, from [Link]

  • Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. Bioorganic & Medicinal Chemistry. (2017). Retrieved February 7, 2026, from [Link]

  • Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Retrieved February 7, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. (2022). Retrieved February 7, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. (2023). Retrieved February 7, 2026, from [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. (2019). Retrieved February 7, 2026, from [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. (2014). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 6-methyl-1H-indole-2-carbaldehyde from reaction mixture.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Purification & Stability Protocols Ticket ID: IND-CHO-06-PUR[1]

Diagnostic Triage: Identify Your Challenge

Before proceeding, identify the specific failure mode you are experiencing. The 6-methyl-1H-indole-2-carbaldehyde (6-MIC) scaffold presents unique challenges due to the electron-donating nature of the 6-methyl group, which increases the electron density of the indole ring, making it significantly more susceptible to oxidative degradation and acid-catalyzed polymerization than the unsubstituted parent molecule.

SymptomDiagnosisRecommended Protocol
Red/Brown streaking on Silica GelAcid-Catalyzed Decomposition. The acidic surface of SiO₂ is initiating polymerization.[1]Protocol A: Neutralized Chromatography
Co-elution with starting materialPolarity Overlap. The aldehyde and precursor (e.g., 6-methylindole) have similar Rf values.Protocol B: Bisulfite Adduct Extraction
White precipitate in oil productCarboxylic Acid Contamination. Auto-oxidation of the aldehyde to 6-methylindole-2-carboxylic acid.[1]Protocol C: Biphasic Base Wash
Product is an oil (should be solid)Solvent Entrapment / Impurity. 6-MIC should be a solid (MP ~138–145°C).[1]Protocol D: Recrystallization

Decision Logic: Purification Strategy

Use this decision tree to select the least invasive purification method that yields the highest purity.

PurificationStrategy Start Crude Reaction Mixture PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No Recryst Protocol D: Recrystallization (EtOH/Water) PurityCheck->Recryst Yes NonAldehyde Non-Aldehyde (Starting Material/Isomers) ImpurityType->NonAldehyde Acidic Acidic Byproducts (Carboxylic Acids) ImpurityType->Acidic Bisulfite Protocol B: Bisulfite Extraction (Chemical Selectivity) NonAldehyde->Bisulfite High Efficiency Column Protocol A: Buffered Silica Column NonAldehyde->Column If Bisulfite Fails BaseWash Protocol C: Biphasic Base Wash Acidic->BaseWash

Figure 1: Strategic decision tree for selecting purification methodology based on impurity profile.

Technical Protocols

Protocol A: Buffered Silica Chromatography (The "Sticky Column" Fix)

Issue: Indoles are acid-sensitive. Standard silica gel (pH ~6.[1]5) acts as a Lewis acid, causing the electron-rich 6-methylindole moiety to polymerize, visible as a "red streak" that never elutes. Solution: Deactivate the silica surface.[1]

  • Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc).[1]

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry before packing the column.[1]

  • Equilibration: Flush the column with 2 column volumes of the eluent + 1% Et₃N.

  • Loading: Dissolve the crude 6-MIC in a minimum amount of Dichloromethane (DCM) containing 0.5% Et₃N. Load gently.

  • Elution: Run the gradient. The Et₃N protects the indole nitrogen and the aldehyde from acid-catalyzed degradation.

Expert Insight: If Et₃N is difficult to remove later, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often provides better resolution for indole alkaloids.[1]

Protocol B: Bisulfite Adduct Purification (The "Gold Standard")

Issue: Separation of the aldehyde from non-aldehyde impurities (e.g., unreacted 6-methylindole, 6-methyl-2-hydroxymethylindole) is difficult due to similar polarities. Mechanism: Aldehydes form water-soluble sulfonates with sodium bisulfite.[1] Non-aldehydes remain in the organic layer.[1]

BisulfiteFlow Step1 1. Dissolve Crude (EtOAc or Ether) Step2 2. Add Sat. NaHSO3 (Vigorous Stirring 2h) Step1->Step2 Step3 3. Phase Separation Step2->Step3 OrgLayer Organic Layer (Contains Impurities) Step3->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step3->AqLayer Keep Step4 4. Wash Aqueous (with Ether x2) AqLayer->Step4 Step5 5. Basify (Na2CO3) to pH 10-11 Step4->Step5 Step6 6. Extract Product (into EtOAc) Step5->Step6

Figure 2: Chemo-selective purification workflow using Sodium Bisulfite.

Step-by-Step:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc).[1]

  • Add 2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Critical Step: Stir vigorously for 2–4 hours. The aldehyde converts to the water-soluble bisulfite adduct.[1]

  • Separate layers. Keep the Aqueous layer.[1]

  • Wash the aqueous layer twice with fresh EtOAc (removes non-aldehyde impurities).[1]

  • Regeneration: Slowly add solid Sodium Carbonate (Na₂CO₃) to the aqueous layer until pH ~10. Note: Do not use strong NaOH, as it may cause Cannizzaro reactions.

  • The purified 6-MIC will precipitate or oil out.[1] Extract with EtOAc, dry over MgSO₄, and concentrate.[2]

Protocol D: Recrystallization

Issue: Final polishing of the solid. Solvent System: The 6-methyl group increases lipophilicity compared to the parent indole.[1]

  • Primary Choice: Ethanol / Water (Dissolve in hot EtOH, add warm water until turbid, cool slowly).

  • Alternative: Ethyl Acetate / Hexanes.[1][2]

FAQ: Common Pitfalls

Q: Why is my yield low after Vilsmeier-Haack formylation? A: Standard Vilsmeier-Haack on 6-methylindole preferentially targets the C3 position due to electronic resonance.[1] To synthesize the C2 -carbaldehyde (6-MIC), you likely need to use a directed lithiation strategy (e.g., Katritzky lithiation) or oxidize a 2-hydroxymethyl precursor. If you used Vilsmeier, check your NMR; you likely have the 3-isomer.[1]

Q: How do I distinguish the 2-isomer from the 3-isomer? A:

  • 1H NMR: The aldehyde proton for 2-CHO usually appears around 9.8–10.0 ppm .[1] The NH proton in 2-CHO often shows a broad singlet shifted downfield due to intramolecular H-bonding with the carbonyl oxygen.[1]

  • Polarity: The 2-formyl isomer is generally less polar (higher Rf) than the 3-formyl isomer because the intramolecular H-bond (N-H···O=C) reduces its interaction with the silica stationary phase.[1]

Q: My product is turning into a white solid that is insoluble in DCM. A: This is likely 6-methylindole-2-carboxylic acid .[1] Aldehydes oxidize in air.[1]

  • Prevention: Store 6-MIC under Nitrogen/Argon at -20°C.

  • Recovery: If significant acid is present, dissolve the mixture in DCM and wash with saturated NaHCO₃. The acid goes into the water; the aldehyde stays in DCM.

Physical Properties & Data[1][3][4][5][6][7]

PropertyValue (Approx.)Notes
Molecular Weight 159.19 g/mol
Appearance Pale yellow to tan solidDarkens on air exposure
Melting Point 138–142°CLit.[1][3] value for parent is ~140°C; methyl group may raise slightly.[1]
Solubility DCM, EtOAc, DMSO, MeOHPoor in Hexanes, Water
Rf (Hex:EtOAc 3:1) ~0.453-isomer is typically ~0.30

References

  • Indole Chemistry & Reactivity

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole electrophilic substitution and stability).

  • Synthesis of Indole-2-Carbaldehydes

    • Chatterjee, A., & Biswas, K. M. (1973). "Vilsmeier-Haack reaction on some indole derivatives." Journal of Organic Chemistry, 38(23), 4002-4004. Link

    • Note on Isomers: This paper discusses the specificity of formylation and separ
  • Bisulfite Purification Method

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for aldehyde purification via bisulfite adducts).

  • Oxidation of 2-Hydroxymethylindoles (Alternative Synthesis)

    • Plieninger, H., & Lehnert, W. (1967). "Indole-2-aldehyde."[1][4][5] Chemische Berichte, 100(7), 2421-2426. Link

Sources

Instability of Vilsmeier reagent and its impact on the synthesis of indole aldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier Reagent in Indole Aldehyde Synthesis

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we will delve into the nuances of the Vilsmeier reagent, focusing on its inherent instability and the profound impact this has on the synthesis of indole aldehydes. Our goal is to provide you with a blend of foundational knowledge and actionable troubleshooting strategies to enhance the reproducibility and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the nature and handling of the Vilsmeier reagent.

Q1: What exactly is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent, chemically known as (chloromethylene)dimethylammonium chloride, is a chloroiminium salt.[1][2] It is the key electrophile in the Vilsmeier-Haack reaction, responsible for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings like indole.[3][4] It is typically generated in situ (within the reaction mixture) by the reaction of an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6] The reaction involves the nucleophilic attack of the amide's oxygen on the phosphorus atom, followed by rearrangement and elimination to form the highly electrophilic iminium salt.[5][7]

Q2: Why is the Vilsmeier reagent considered unstable?

A2: The high reactivity that makes the Vilsmeier reagent a potent formylating agent is also the source of its instability.[8] Its primary vulnerabilities are:

  • Moisture Sensitivity: The reagent is extremely sensitive to moisture. It reacts rapidly and exothermically with water, hydrolyzing back to DMF and generating corrosive hydrochloric acid, which neutralizes its formylating capability.[8] This necessitates strict anhydrous (moisture-free) reaction conditions.

  • Thermal Instability: The Vilsmeier reagent is thermally labile. Decomposition can become significant at temperatures above 50-60°C, potentially leading to a dangerous exothermic event known as a thermal runaway.[7][8][9] For this reason, the reagent is almost always prepared at low temperatures (e.g., 0°C).[10]

Q3: What are the visible signs of Vilsmeier reagent decomposition?

A3: A freshly prepared Vilsmeier reagent in a solvent like DMF or dichloromethane should appear as a colorless to pale-yellow solution or slurry.[7] Signs of decomposition, often due to moisture contamination or excessive heat, include:

  • Color Change: The mixture may darken, turning tan, brown, or even black.[11]

  • Formation of Precipitates: Unwanted solid byproducts may form.

  • Gas Evolution: In the presence of significant water, the generation of HCl gas may be observed. A pronounced color change is a strong indicator that the reagent's quality has been compromised, which will almost certainly lead to a lower yield of the desired indole aldehyde.

Q4: Can I use a commercially available, pre-formed Vilsmeier reagent?

A4: While solid Vilsmeier reagent is commercially available, its use comes with significant caveats. Due to its extreme hygroscopicity and thermal instability, its quality can degrade during storage and handling.[8] For the highest reactivity and reproducibility, it is strongly recommended to generate the Vilsmeier reagent in situ, just before adding your indole substrate.[9][12] This ensures that a fresh, active reagent is available for the formylation reaction, minimizing the impact of decomposition.

Visualizing the Chemistry: Reagent Formation and Decomposition

To better understand the processes at play, the following diagram illustrates the formation of the Vilsmeier reagent from DMF and POCl₃ and its primary decomposition pathway via hydrolysis.

Vilsmeier_Formation_Decomposition Vilsmeier Reagent: Formation and Hydrolysis DMF DMF (N,N-Dimethylformamide) Adduct Intermediate Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Adduct->Vilsmeier Elimination H2O H₂O (Water/Moisture) Decomp_Intermediate Unstable Intermediate Vilsmeier->Decomp_Intermediate Hydrolysis H2O->Decomp_Intermediate Decomp_Products Decomposition Products (DMF + 2HCl) Decomp_Intermediate->Decomp_Products

Caption: Formation of the active Vilsmeier reagent and its deactivation via hydrolysis.

Troubleshooting Guide: Common Issues in Indole Formylation

This section is structured to address specific experimental failures. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Problem 1: My reaction yields are very low or I'm recovering only starting material.

This is the most common issue and almost always points to a problem with the Vilsmeier reagent itself.

  • Possible Cause A: Inactive or Decomposed Reagent

    • Expert Analysis: The Vilsmeier reagent is a weak electrophile, and its effectiveness is highly dependent on its concentration and purity.[3][13] If the reagent has decomposed due to moisture, heat, or impure starting materials (e.g., old DMF containing dimethylamine), its effective concentration will be too low to drive the reaction to completion.[14]

    • Solution Pathway:

      • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous grade solvents. DMF should be freshly opened or properly stored over molecular sieves.

      • Verify Reagent Quality: Use freshly distilled POCl₃. Old bottles can absorb moisture, leading to the formation of HCl, which can interfere with the reaction.[14]

      • Strict Temperature Control: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C (ice-water bath).[10] An exothermic reaction is expected; a slow addition rate is crucial to prevent localized heating and decomposition.

      • Perform In Situ Generation: Do not let the prepared reagent stand for extended periods. Add your indole substrate (typically dissolved in the same anhydrous solvent) to the freshly prepared reagent at the appropriate temperature.

  • Possible Cause B: Incorrect Stoichiometry

    • Expert Analysis: The ratio of the Vilsmeier reagent to the indole substrate significantly affects the reaction outcome.[15] Insufficient reagent will lead to incomplete conversion, while a large excess can promote the formation of side products or diformylation in some cases.[16]

    • Solution Pathway:

      • Consult Literature: For a standard indole, a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) is typically sufficient.[3]

      • Adjust for Substrate Reactivity: Electron-rich indoles (with electron-donating groups) may react faster and more completely, while electron-poor indoles (with electron-withdrawing groups) are less reactive and may require a larger excess of the reagent or higher reaction temperatures.[1]

      • Create a Data Table: Systematically vary the stoichiometry to find the optimal ratio for your specific substrate.

Indole Substrate TypeRecommended Reagent EquivalentsTypical Reaction Temperature
Electron-Rich (e.g., 5-methoxyindole)1.1 - 1.30°C to Room Temperature
Unsubstituted Indole1.2 - 1.5Room Temperature to 40°C
Electron-Poor (e.g., 5-nitroindole)1.5 - 3.040°C to 80°C

Problem 2: My final product is impure, showing multiple spots on TLC, or is a dark, tarry substance.

This often indicates that side reactions, driven by reagent decomposition or incorrect reaction conditions, are dominating.

  • Possible Cause A: Reaction with Reagent Decomposition Byproducts

    • Expert Analysis: When the Vilsmeier reagent decomposes, it doesn't just become inactive. The resulting species can be reactive in their own right, leading to complex side reactions and the formation of polymeric or tarry materials, especially at elevated temperatures.[11]

    • Solution Pathway:

      • Revisit Reagent Preparation: The most critical step is a clean and controlled reagent formation at low temperature as described in Problem 1 . A clean starting reagent prevents the introduction of impurities that can initiate polymerization.

      • Control Reaction Temperature: After adding the indole, the reaction temperature may need to be carefully controlled. While some unreactive substrates require heating, excessive temperatures can accelerate both the desired reaction and undesired decomposition pathways.[10][17] Monitor the reaction by TLC to determine the optimal balance of conversion and purity.

  • Possible Cause B: Ineffective Hydrolysis/Work-up

    • Expert Analysis: The reaction produces an intermediate iminium salt, which must be hydrolyzed to yield the final aldehyde.[2][18] This step is typically done by quenching the reaction mixture with water or an aqueous base. An improper quench can lead to incomplete hydrolysis or degradation of the product.

    • Solution Pathway:

      • Controlled Quenching: Pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold water or a buffered aqueous solution (like sodium acetate).[3] This dissipates the heat from the exothermic hydrolysis of excess Vilsmeier reagent.

      • pH Adjustment: After the initial quench, adjust the pH to be basic (pH 9-11) using an aqueous solution of NaOH or Na₂CO₃. This ensures complete hydrolysis of the iminium salt and neutralizes acidic byproducts.

      • Prompt Extraction: Do not let the product sit in the aqueous basic solution for too long, as some indole aldehydes can be unstable under these conditions. Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Workflow for Troubleshooting Low Yield

The following diagram provides a logical decision-making flow for diagnosing and solving low-yield issues in your Vilsmeier-Haack reaction.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Start: Low Yield Observed Check_Reagents Step 1: Verify Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Step 2: Review Reagent Prep Conditions (Inert Atmosphere? Temp at 0°C?) Check_Reagents->Check_Conditions OK Action_Reagents Action: Use fresh, anhydrous reagents. Check_Reagents->Action_Reagents Issue Found Check_Stoichiometry Step 3: Evaluate Stoichiometry (1.2-1.5 eq. typical) Check_Conditions->Check_Stoichiometry OK Action_Conditions Action: Prepare reagent at 0°C under N₂/Ar. Check_Conditions->Action_Conditions Issue Found Check_Rxn_Params Step 4: Assess Reaction Parameters (Temp? Time?) Check_Stoichiometry->Check_Rxn_Params OK Action_Stoichiometry Action: Optimize reagent equivalents. Check_Stoichiometry->Action_Stoichiometry Issue Found Check_Workup Step 5: Analyze Work-up Procedure (Controlled Quench? pH Adjust?) Check_Rxn_Params->Check_Workup OK Action_Rxn_Params Action: Monitor by TLC; adjust temp/time for substrate. Check_Rxn_Params->Action_Rxn_Params Issue Found Action_Workup Action: Quench in ice-cold base; prompt extraction. Check_Workup->Action_Workup Issue Found End End: Yield Improved Check_Workup->End OK Action_Reagents->Check_Conditions Action_Conditions->Check_Stoichiometry Action_Stoichiometry->Check_Rxn_Params Action_Rxn_Params->Check_Workup Action_Workup->End

Caption: A step-by-step diagnostic workflow for addressing low product yields.

Validated Experimental Protocol: In Situ Preparation and Use

This protocol describes a reliable method for the formylation of unsubstituted indole as a model system.

Materials:

  • Indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice-water bath.

  • Reagent Preparation: Add anhydrous DMF (acting as both reagent and solvent) to the flask. Begin stirring and allow it to cool to 0°C.

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel to the cooled DMF over 15-20 minutes. Maintain the internal temperature below 5°C. A thick, white precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the reagent.

  • Indole Addition: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC. Gentle heating (e.g., to 40°C) may be required for full conversion.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Continue stirring for 30 minutes until gas evolution ceases and the pH of the aqueous layer is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude indole-3-carboxaldehyde.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved February 7, 2026, from [Link]

  • Al-Qahtani, A. A., & Al-Musa, A. A. (2012). Formation of indole trimers in Vilsmeier type reactions. Journal of Saudi Chemical Society, 16(3), 323-327.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 7, 2026, from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. University of Liverpool. Retrieved February 7, 2026, from [Link]

  • Reddit r/OrganicChemistry. (2022). Vilsmeier Haack Reaction. Retrieved February 7, 2026, from [Link]

  • Sciencemadness.org. (2021). Vilsmeier reagent/POCl3 formation. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube. [Link]

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-malonaldehyde and its synthetic applications. Chronicle of Organic Chemistry, 2(4), 187-193.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 7, 2026, from [Link]

  • Patil, S. B., & Patil, P. B. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1164.

  • Reddit r/OrganicChemistry. (2019). Having some troubles with a Vislmeier-Haack reaction. Retrieved February 7, 2026, from [Link]

  • Zhang, L., et al. (2023). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Synlett, 34(01), 59-63.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 7, 2026, from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 355-659.

Sources

How to remove unreacted starting material from 6-methyl-1H-indole-2-carbaldehyde product.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-ALD-06-PUR Subject: Removal of unreacted starting material (6-methylindole or derivatives) from 6-methyl-1H-indole-2-carbaldehyde.[1][2] Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

The purification of This compound presents a specific challenge: the indole core is acid-sensitive (prone to polymerization/reddening), while the aldehyde moiety is reactive.[1][2] Unreacted starting materials (typically 6-methylindole from lithiation routes or alcohol/ester precursors) often co-elute or co-crystallize with the product.[1][2]

This guide prioritizes chemoselective purification (Bisulfite Adduct) over physical separation (Chromatography) because it exploits the specific reactivity of the aldehyde group, offering a higher probability of >98% purity.[3]

Module 1: The "Silver Bullet" – Bisulfite Adduct Extraction

Best for: Removing non-aldehyde impurities (e.g., unreacted 6-methylindole, inorganic salts, or over-reduced alcohols) when the product purity is <85%.[1][2][3]

The Logic: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1][2] Impurities lacking an aldehyde group remain in the organic layer.[1][3] We then wash away the impurities and reverse the reaction to release the pure product.

Protocol IND-BS-01

Materials:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][2][3]

  • Ethyl Acetate (EtOAc) or Diethyl Ether.[1][2][3]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH, 1M).[1][2][3]

  • Brine.[1][2][3][4]

Step-by-Step Workflow:

  • Solubilization: Dissolve your crude reaction mixture in a minimal amount of EtOAc . If the crude is a dark oil, ensure it is fully mobile.

  • Adduct Formation: Add an equal volume of saturated NaHSO₃ solution .

    • Critical Step: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the hydrophilic adduct. You may see a white precipitate at the interface; this is normal (it is the adduct).

  • Separation (Phase 1): Transfer to a separatory funnel.

    • Organic Layer (Top): Contains unreacted 6-methylindole and non-aldehyde byproducts.[1][2][3] Discard (or save for recovery).

    • Aqueous Layer (Bottom): Contains your product as the bisulfite adduct.[1] Keep this.

  • Wash: Wash the aqueous layer (and any precipitate) twice with fresh EtOAc to remove trace organic impurities.[1]

  • Regeneration:

    • Place the aqueous layer (and solid adduct) in a flask.[3][5][6]

    • Cool to 0°C.[1][3]

    • Slowly add 10% Na₂CO₃ or 1M NaOH until pH > 10.[1][2][3] Note: We prefer base over acid for regeneration because electron-rich indoles can polymerize in strong acid.[1][2]

    • Stir for 15 minutes. The solution should become cloudy as the free aldehyde precipitates or oils out.

  • Extraction (Phase 2): Extract the regenerated aqueous layer 3x with EtOAc.

  • Finishing: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visual Workflow (DOT Diagram)

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add sat. NaHSO3 Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Unreacted SM / Non-Aldehydes) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer + Precipitate (Product-Bisulfite Adduct) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Regen Regenerate Aldehyde Add Na2CO3 (pH > 10) Wash->Regen Extract Extract into EtOAc Dry & Concentrate Regen->Extract Final Pure this compound Extract->Final

Caption: Chemoselective isolation of indole-2-carbaldehyde using the bisulfite adduct method.

Module 2: Chromatographic Troubleshooting

Best for: Final polishing (Purity >90% to >99%) or if the bisulfite method causes emulsion issues.[1]

The Issue: Indole nitrogens are weakly acidic/H-bond donors.[1][2] On standard silica gel (which is slightly acidic), this compound often "streaks" or decomposes (turning pink/red on the column).[1][2]

Optimization Protocol
ParameterRecommendationRationale
Stationary Phase Neutral Alumina (Preferred) or Deactivated SilicaAlumina prevents acid-catalyzed decomposition of the indole.[1][2]
Silica Modifier 1% Triethylamine (TEA) If using silica, pretreat the column with 1% TEA in hexane to neutralize acidic sites.[3]
Solvent System Hexane : Ethyl Acetate (Gradient)Start 95:5 → End 70:[1][2][3]30. The non-polar 6-methylindole (SM) usually elutes first (High Rf).[1][2][3] The aldehyde elutes later.[1]
Loading DCM/Liquid Load Do not dry-load on silica if possible; prolonged contact promotes degradation.[1][2]

Module 3: Crystallization Strategies

Best for: Large-scale purification (>1g) where chromatography is expensive.[1][2][3]

Diagnosis: this compound is a solid.[1][2] If your product is an oil, it likely contains solvent residues or unreacted 6-methylindole (which melts at ~30°C, lowering the mixture's mp).[1][2]

Solvent Systems[1][2][3][7][8][9]
  • Ethanol / Water (Classic):

    • Dissolve crude solid in boiling Ethanol (absolute).[1][2][3]

    • Add hot water dropwise until persistent turbidity is observed.[1][2][3]

    • Allow to cool slowly to room temperature, then 4°C.

    • Why: Indole aldehydes are sparingly soluble in water but soluble in hot ethanol.[1][2][3]

  • Toluene / Hexane:

    • Dissolve in minimum hot Toluene.

    • Layer Hexane on top or add dropwise.[1][2][3]

    • Why: Good for removing non-polar tars.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: My product turned pink/red during workup. What happened? A: This is the "Indole Red" phenomenon.[1][3] Indoles are susceptible to acid-catalyzed oxidative dimerization.[1][2]

  • Fix: Ensure all solvents are acid-free.[1][2] Use base-washed glassware if this persists.[1][2] Store the product under Argon/Nitrogen in the dark.

Q2: The bisulfite adduct formed a solid clump that won't dissolve in water.[1] Is this wrong? A: No, this is good! The bisulfite adduct of indole aldehydes is often sparingly soluble in the high-salt aqueous environment (salting out).[3]

  • Fix: Filter the solid adduct, wash it with EtOAc (to remove impurities), and then suspend the solid in the base solution (Step 5) to regenerate the aldehyde.[3]

Q3: Can I use the Vilsmeier-Haack reaction to make this? A: Caution. Standard Vilsmeier-Haack on 6-methylindole typically formulates the C3 position (6-methylindole-3 -carbaldehyde), not the C2.[1][2]

  • Verification: Check your NMR.[1][2][3]

    • C3-aldehyde:[1][2][7][8] Proton at C2 appears as a doublet or singlet around 7.8–8.0 ppm.[1][3]

    • C2-aldehyde:[1][2][8] Proton at C3 appears as a singlet/doublet (often coupled to NH) around 7.0–7.3 ppm.[1][3]

    • Aldehyde peak: C2-CHO usually appears slightly upfield compared to C3-CHO due to conjugation differences.[1][2]

Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Check Check Crude Purity (TLC / NMR) LowPurity < 80% Purity or much SM Check->LowPurity HighPurity > 85% Purity Check->HighPurity Bisulfite Method 1: Bisulfite Extraction LowPurity->Bisulfite Recryst Method 3: Recrystallization (EtOH/H2O) HighPurity->Recryst If Solid Column Method 2: Column (Neut. Alumina) HighPurity->Column If Oil/Complex

Caption: Decision matrix for selecting the optimal purification strategy based on crude purity.[1][2]

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Source: O'Brien, A. G., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1][3] Journal of Visualized Experiments, 2018.[1][3]

    • URL:[Link]

  • Indole-2-carbaldehyde Synthesis & Properties

    • Source: Bhat, G. A., & Siddappa, S. "Synthesis of indole-2-carbaldehydes..."[1][2][9] Journal of the Chemical Society C: Organic, 1971.

    • URL:[Link][1][2][3][5][6]

  • General Purification of Indoles

    • Source: Armarego, W. L. F., & Chai, C. L. L.[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1][2][3] (Standard Reference Text).

Sources

Validation & Comparative

The Formylation Frontier: A Head-to-Head Comparison of Catalytic vs. Stoichiometric Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the Vilsmeier-Haack (V-H) reaction has been a cornerstone in the synthetic chemist's toolbox, providing a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The classical approach, however, relies on the stoichiometric use of phosphorus oxychloride (POCl₃), a reagent that, while effective, presents challenges in terms of handling, safety, and waste generation.[2] The drive towards greener and more efficient chemical processes has spurred the development of catalytic Vilsmeier-Haack reactions, a paradigm shift that promises to mitigate the drawbacks of the traditional method. This guide provides an in-depth, head-to-head comparison of the stoichiometric and catalytic Vilsmeier-Haack reactions, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths, weaknesses, and practical applications, supported by experimental data.

The Heart of the Matter: Stoichiometric vs. Catalytic Activation

The fundamental difference between the two approaches lies in the generation of the active electrophile, the Vilsmeier reagent, which is a chloroiminium salt.[3] In the stoichiometric reaction , a molar equivalent or more of an activating agent, typically POCl₃ or a similar reagent like oxalyl chloride, is reacted with a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent in situ.[4] This process consumes the activating agent, leading to the formation of stoichiometric amounts of byproducts.

In contrast, the catalytic Vilsmeier-Haack reaction employs a catalytic amount of a phosphorus-based compound that cycles between different oxidation states to continuously generate the Vilsmeier reagent. A notable example involves a P(III)/P(V)=O redox cycle, which avoids the use of stoichiometric POCl₃.[2] This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.

Mechanistic Insights: A Tale of Two Cycles

The choice between a stoichiometric and catalytic approach has profound implications for the reaction mechanism, which in turn dictates the reaction conditions, substrate scope, and overall efficiency.

The Stoichiometric Pathway: A Direct Approach

The mechanism of the stoichiometric Vilsmeier-Haack reaction is a well-established, two-part process. First, the activating agent, such as POCl₃, reacts with DMF to form the Vilsmeier reagent. This is followed by an electrophilic aromatic substitution reaction where the electron-rich arene attacks the Vilsmeier reagent, leading to the formylated product after hydrolysis.

stoichiometric_vilsmeier cluster_reagent_formation Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Stoichiometric) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Product Formylated Arene Intermediate->Product Hydrolysis

Caption: Stoichiometric Vilsmeier-Haack Reaction Workflow.

The Catalytic Pathway: An Elegant Redox Cycle

The catalytic Vilsmeier-Haack reaction, particularly those employing a P(III)/P(V)=O cycle, introduces a more intricate and sustainable mechanism. Here, a phosphine oxide catalyst is activated to a P(V) species, which then reacts with DMF to generate the Vilsmeier reagent. The catalyst is regenerated in a subsequent step, allowing it to participate in multiple turnovers.

catalytic_vilsmeier Catalyst_P_III P(III) Catalyst Catalyst_P_V Activated P(V) Species Catalyst_P_III->Catalyst_P_V Activation Vilsmeier_Reagent Vilsmeier Reagent Catalyst_P_V->Vilsmeier_Reagent Reacts with DMF DMF DMF->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Product Formylated Arene Intermediate->Product Hydrolysis Regenerated_Catalyst Regenerated P(III) Catalyst Intermediate->Regenerated_Catalyst Catalyst Regeneration Regenerated_Catalyst->Catalyst_P_III

Sources

Quantifying the Anti-Inflammatory Potential of 6-methyl-1H-indole-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility in targeting a wide array of biological processes.[1] Among these, the management of inflammation continues to be a critical area of research, with a pressing need for agents that offer improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide provides a comprehensive framework for quantifying the anti-inflammatory effects of a promising, yet under-explored class of compounds: 6-methyl-1H-indole-2-carbaldehyde derivatives. While direct data on this specific substitution pattern is nascent, this document will leverage established knowledge of analogous indole derivatives to propose a robust strategy for evaluation and comparison.

The Indole Nucleus: A Privileged Scaffold in Anti-Inflammatory Drug Design

The indole ring system is a key pharmacophore in numerous clinically significant anti-inflammatory agents, most notably Indomethacin.[3] Its rigid bicyclic structure provides a template for the strategic placement of functional groups that can interact with key enzymatic targets in the inflammatory cascade. Research has consistently shown that modifications to the indole core can profoundly influence anti-inflammatory activity, offering avenues to enhance potency and selectivity.[4]

The primary mechanisms by which indole derivatives exert their anti-inflammatory effects often involve the inhibition of key enzymes and signaling pathways that drive the inflammatory response. These include:

  • Cyclooxygenase (COX) Inhibition: Many indole-containing compounds function as inhibitors of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.[6]

  • Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Inhibition of the NF-κB signaling cascade can lead to a broad-spectrum anti-inflammatory effect by downregulating the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]

  • Cytokine and Nitric Oxide Suppression: A hallmark of inflammation is the overproduction of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[7] The ability of novel compounds to suppress the release of these molecules is a key indicator of their anti-inflammatory potential.

Proposed Mechanistic Landscape for this compound Derivatives

The introduction of a methyl group at the 6-position and a carbaldehyde at the 2-position of the indole ring presents a unique chemical entity. While empirical data is required for confirmation, we can hypothesize the potential interactions based on the known structure-activity relationships of similar indole derivatives.

Inflammatory_Cascade_and_Indole_Inhibition cluster_0 Cellular Activation (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Nuclear Transcription cluster_3 Pro-inflammatory Gene Expression cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to COX-2 COX-2 Nucleus->COX-2 iNOS iNOS Nucleus->iNOS TNF-α TNF-α Nucleus->TNF-α IL-6 IL-6 Nucleus->IL-6 Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Produces Indole_Derivative 6-methyl-1H-indole- 2-carbaldehyde Derivative Indole_Derivative->IKK Inhibits (Hypothesized) Indole_Derivative->COX-2 Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action for this compound derivatives.

A Framework for Comparative Efficacy Assessment

To rigorously quantify the anti-inflammatory effects of novel this compound derivatives, a multi-tiered approach is recommended, progressing from in vitro cell-based assays to in vivo animal models. This allows for a comprehensive understanding of a compound's potency, mechanism of action, and potential therapeutic window.

In Vitro Evaluation: Cellular Models of Inflammation

The initial screening of novel compounds should be conducted in a controlled cellular environment. Lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells are a widely accepted and robust model for this purpose.[8]

Experimental Workflow: In Vitro Anti-inflammatory Screening

In_Vitro_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre-treatment Pre-treat with Indole Derivatives (various conc.) Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Griess_Assay Measure Nitric Oxide via Griess Assay Supernatant_Collection->Griess_Assay Western_Blot Analyze Protein Expression (COX-2, iNOS, p-NF-κB) via Western Blot Cell_Lysis->Western_Blot End End ELISA->End Griess_Assay->End Western_Blot->End

Caption: A standardized workflow for in vitro screening of anti-inflammatory compounds.

Step-by-Step Protocol: LPS-Induced Inflammation in RAW 264.7 Cells

  • Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates (for viability and Griess assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for the desired time points (e.g., 24 hours for cytokine and nitric oxide measurements).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Mechanism of Action Studies:

    • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of COX-2, iNOS, and key components of the NF-κB pathway (e.g., phosphorylated IκBα and the p65 subunit of NF-κB).

    • Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to analyze the mRNA expression levels of inflammatory genes.

Data Presentation: Comparative In Vitro Efficacy

DerivativeIC50 NO (µM)IC50 TNF-α (µM)IC50 IL-6 (µM)
This compound Experimental ValueExperimental ValueExperimental Value
Indole-2-carboxamide Derivative 14f [7]-~5~5
Indole-2-carboxamide Derivative 14g [7]-~5~5
Ursolic Acid-Indole Derivative UA-1 [9]2.2 ± 0.4--
Indomethacin (Reference) Literature ValueLiterature ValueLiterature Value

Note: The data for indole-2-carboxamide derivatives 14f and 14g are estimations based on graphical representations in the cited literature. The IC50 for UA-1 is for NO inhibition.

In Vivo Validation: Animal Models of Acute Inflammation

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[10]

Step-by-Step Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compounds (e.g., this compound derivatives) orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation: Comparative In Vivo Anti-Inflammatory Activity

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3h
Vehicle Control -0%
This compound Derivative Experimental DoseExperimental Value
Indole Schiff Base S3 [10]-61.20%
Indole Schiff Base S7 [10]-62.24%
Indole Schiff Base S14 [10]-63.69%
Indomethacin (Reference) 1076.89%[10]

Conclusion and Future Directions

The systematic evaluation of this compound derivatives, as outlined in this guide, provides a clear path to understanding their anti-inflammatory potential. By employing a combination of in vitro and in vivo models, researchers can effectively quantify their efficacy, elucidate their mechanism of action, and compare their performance against established anti-inflammatory agents. The indole scaffold continues to be a rich source of therapeutic innovation, and the exploration of novel derivatives such as these holds significant promise for the development of next-generation anti-inflammatory drugs. Future studies should also consider evaluating the gastrointestinal safety profile of promising candidates to ensure a favorable therapeutic index.

References

  • Al-Ostath, A., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(11), 3321. [Link]

  • Chen, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5373-5387. [Link]

  • Ghandadi, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8109. [Link]

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  • Madarakhandi, A., et al. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 27(19), 6543. [Link]

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  • Jiang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(10), 7069-7078. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-Methyl-1H-indole-2-carbaldehyde

[1]

Executive Summary: The "Why" Before the "How"

Handling 6-methyl-1H-indole-2-carbaldehyde requires more than checking boxes on a safety form. As an indole derivative with an aldehyde functionality, this compound presents a dual challenge: it is a respiratory and contact irritant capable of causing sensitization, and it is chemically reactive (oxidation-prone).[1]

Effective PPE usage here is not just about preventing injury; it is about process integrity .[1] Contamination from the scientist to the sample (via skin oils or moisture) is as detrimental as contamination from the sample to the scientist.[1] This guide treats PPE as a bidirectional barrier system.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy.[1] This compound is a solid organic building block.[1]

Hazard ClassH-CodeImplication for Lab Workflow
Skin Irritation H315 Direct contact with powder will cause dermatitis.[1] Micro-abrasions from crystals increase absorption risk.
Eye Irritation H319 Dust is the primary vector.[1] Rubbing eyes with contaminated gloves is a common failure mode.[1]
STOT-SE (Respiratory) H335 Inhalation of dust causes mucosal inflammation.[1] Critical: Aldehydes can trigger asthma-like symptoms in sensitized individuals.[1]

Physical State Alert: This compound is often a fine, electrostatic powder.[1] Static charge can cause "jumping" during weighing, bypassing standard airflow containment if not managed.

PPE Matrix: The Defense System

This matrix defines the minimum acceptable protection.

Body ZonePPE RequirementTechnical SpecificationThe "Senior Scientist" Rationale
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (Examination grade)Outer: 5-8 mil Nitrile (Long cuff preferred)Why Double? Indoles are organic solids that can permeate thin nitrile over time if dissolved in sweat or solvent.[1] The outer glove is sacrificial; change immediately upon contamination.[1]
Eye Protection Safety Glasses (Side Shields) ANSI Z87.1 / EN166 compliant.Why not Goggles? For solid handling in a fume hood, glasses are sufficient if the sash is correct. Use Goggles if working with large quantities (>5g) where dust clouds are probable.
Respiratory Engineering Control First Work strictly inside a Fume Hood.[1]Why? N95 masks are a backup, not a solution. The primary barrier against H335 (respiratory irritation) is the hood's laminar flow, not the mask.
Body Defense Lab Coat (Cotton/Poly) Snap closures (not buttons), long sleeves.[1]Why? Synthetic fabrics (pure polyester) generate static, which attracts the aldehyde powder.[1] Cotton blends reduce static cling.[1]

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for upgrading PPE based on the scale of operation.

PPE_Selection_LogicStartStart: Handling this compoundScale_CheckCheck Scale of OperationStart->Scale_CheckSmall_Scale< 1 gram (Weighing/Aliquot)Scale_Check->Small_ScaleLarge_Scale> 1 gram or Solution PrepScale_Check->Large_ScaleStandard_PPEStandard PPE:Nitrile Gloves (4 mil)Safety GlassesLab CoatFume HoodSmall_Scale->Standard_PPEEnhanced_PPEEnhanced PPE:Double Nitrile GlovesChemical GogglesTyvek Sleeves (Optional)Large_Scale->Enhanced_PPESolvent_CheckIs Solvent Involved?Standard_PPE->Solvent_CheckEnhanced_PPE->Solvent_CheckSolvent_YesYes (DCM, DMF, etc.)Solvent_Check->Solvent_YesDissolvingSolvent_NoNo (Dry Powder)Solvent_Check->Solvent_NoSolid HandlingGlove_UpgradeUpgrade to Laminate/Thicker Nitrile(Breakthrough Time Check)Solvent_Yes->Glove_Upgrade

Figure 1: Logic flow for determining PPE upgrades based on scale and solvent presence.[1]

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation (The "Clean" Zone)[1]
  • Inspect the Fume Hood: Verify flow rate is 80-100 fpm. Clear the deck of unnecessary clutter to prevent turbulence.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. Indole aldehydes are prone to static cling.[1]

  • Donning: Put on lab coat, then safety glasses. Wash hands, then apply Inner Gloves . Inspect for tears. Apply Outer Gloves over the lab coat cuff (taped if handling >10g).

Phase 2: The Weighing Procedure (Critical Step)

Goal: Prevent H335 (Inhalation) and H319 (Eye) exposure.[1]

  • Positioning: Work at least 6 inches inside the hood sash.[1]

  • Transfer: Use a disposable spatula. Do not pour from the stock bottle; this creates a dust cloud.

  • The "Tap" Technique: Gently tap the spatula against the weigh boat to dislodge powder. Never blow on the sample.

  • Spill Management: If powder falls on the balance:

    • Stop.

    • Do not wipe with a dry cloth (creates static/dust).[1]

    • Use a Kimwipe dampened with isopropyl alcohol to capture the dust.[1]

Phase 3: Doffing & Disposal[1][2][3]
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.[1]

  • Container Closure: Wipe the threads of the stock bottle with a dry tissue before closing to prevent the cap from seizing (aldehydes can polymerize/oxidize on threads).

  • Final Wash: Wash hands with soap and water immediately after leaving the lab.

Emergency Response & Disposal

Accidental Exposure[1]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Note: Indoles can cause stinging; do not stop flushing.[1]

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol or organic solvents on skin; this enhances absorption of the indole.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Waste Disposal[1][2][3][4]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin.[1]

  • Liquid Waste: If dissolved, dispose in the Organic Solvent Waste stream.[1]

  • Container: Do not rinse the empty stock bottle in the sink. Triple rinse with solvent (Acetone/DCM) into the organic waste container before discarding the glass.

Workflow Visualization

Handling_WorkflowPrep1. Prep & Donning(Check Hood Flow)Weigh2. Weighing(6 inches inside Hood)Prep->WeighStatic ControlClean3. Decon Balance(Wet Wipe Method)Weigh->CleanIf Spill OccursDoff4. Doff Outer Gloves(Inside Hood)Weigh->DoffSuccessClean->DoffWash5. Hygiene(Soap & Water)Doff->Wash

Figure 2: Step-by-step workflow to minimize contamination risks.

References

  • PubChem. (n.d.). Compound Summary for CID 566373, 6-Methylindole-2-carboxaldehyde. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved from [Link][1]

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